Phenacetin-13C
Description
The exact mass of the compound Phenacetin-ethoxy-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-(113C)ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483603 | |
| Record name | Phenacetin-ethoxy-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72156-72-0 | |
| Record name | Phenacetin-ethoxy-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72156-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenacetin-13C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacetin-13C is the stable isotope-labeled counterpart of phenacetin, a once widely used analgesic and antipyretic drug. Due to its identical chemical properties to the unlabeled compound, coupled with a distinct mass shift, this compound serves as an invaluable tool in modern analytical and metabolic research. This technical guide provides an in-depth overview of this compound, including its synthesis, analytical applications as an internal standard, metabolic pathways, and relevant experimental protocols. Quantitative data are summarized in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.
Introduction
Phenacetin, or N-(4-ethoxyphenyl)acetamide, was introduced in 1887 and became a common component of analgesic mixtures for nearly a century before being withdrawn from the market in the 1980s due to its association with nephrotoxicity and carcinogenicity.[1][2] Despite its withdrawal from clinical use, phenacetin remains a critical probe substrate for studying the activity of cytochrome P450 enzymes, particularly CYP1A2.[3][4]
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis by mass spectrometry.[5] These standards co-elute with the analyte of interest and exhibit identical ionization efficiency, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[5] this compound is primarily utilized as an internal standard for the quantification of phenacetin and its metabolites in biological matrices and as a tracer to elucidate its metabolic fate.[6][7]
Chemical and Physical Properties
The physical and chemical properties of this compound are essentially identical to those of unlabeled phenacetin, with the exception of a slight increase in molecular weight due to the incorporation of the 13C isotope(s).
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ (unlabeled) | [8] |
| IUPAC Name | N-(4-ethoxyphenyl)acetamide | [8] |
| Molecular Weight | 179.22 g/mol (unlabeled) | [8] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 134-136 °C | [9] |
| Solubility | Sparingly soluble in water, soluble in ethanol and acetone | [1] |
Synthesis of this compound
General Synthesis Scheme (Williamson Ether Synthesis)
Experimental Protocol (Adapted from Unlabeled Synthesis)
This protocol is adapted from the Williamson ether synthesis of unlabeled phenacetin and should be optimized for the specific 13C-labeled starting material used.[10]
-
Reaction Setup: In a round-bottom flask, dissolve 13C-labeled acetaminophen in a suitable solvent such as acetone or 2-butanone.
-
Addition of Base: Add a base, such as anhydrous potassium carbonate, to the solution. This will deprotonate the phenolic hydroxyl group of acetaminophen to form the corresponding phenoxide.
-
Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for an appropriate amount of time (typically 1-2 hours) to allow the reaction to proceed to completion.
-
Workup: After cooling, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Analytical Applications
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the determination of phenacetin and its metabolites in various biological matrices.[6][7]
Use as an Internal Standard in LC-MS/MS Analysis
Experimental Protocol: Quantification of Phenacetin in Plasma
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and matrix used.[6][11]
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction.
-
Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analyte and internal standard on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both phenacetin and this compound in Multiple Reaction Monitoring (MRM) mode.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenacetin | 180.1 | 138.1 |
| This compound (example with one 13C) | 181.1 | 139.1 |
| Acetaminophen | 152.1 | 110.1 |
Note: The exact m/z values for this compound will depend on the number and position of the 13C labels.
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of phenacetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolism of Phenacetin
Phenacetin is extensively metabolized in the liver, primarily through O-deethylation to its major active metabolite, acetaminophen (paracetamol).[2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[3]
Enzyme Kinetics of Phenacetin O-deethylation
The O-deethylation of phenacetin by human liver microsomes often exhibits biphasic kinetics, with a high-affinity component primarily attributed to CYP1A2 and a low-affinity component involving other CYP isoforms.[3]
| Enzyme | Km (µM) | Vmax (nmol/hr/mg protein) | Reference |
| CYP1A2 (High Affinity) | 17.7 - 68 | 14 ± 2.3 | [12][13][14] |
| CYP2A6 | 4098 | - | [3] |
| CYP2C9 | 566 | - | [3] |
| CYP2C19 | 656 | - | [3] |
| CYP2D6 | 1021 | - | [3] |
| CYP2E1 | 1257 | - | [3] |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocol: In Vitro Phenacetin O-deethylation Assay
This protocol is used to determine the activity of CYP1A2 in human liver microsomes.[12][15]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the reaction by adding phenacetin (the substrate).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the formation of acetaminophen using a validated analytical method, such as LC-MS/MS.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for phenacetin and its metabolites. Furthermore, as a metabolic tracer, it allows for the detailed investigation of the metabolic pathways of phenacetin, particularly the activity of the clinically significant enzyme CYP1A2. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.
References
- 1. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 3. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Baicalin on Metabolism of Phenacetin, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 11. researchgate.net [researchgate.net]
- 12. [O-ethyl 14C]phenacetin O-deethylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenacetin O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KEY RESIDUES CONTROLLING PHENACETIN METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES† - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties of Phenacetin-¹³C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical, physical, and spectroscopic properties of Phenacetin-¹³C. It includes detailed experimental protocols and visual representations of metabolic and synthetic pathways to support its application in research and drug development. Phenacetin-¹³C is the isotopically labeled version of Phenacetin, a non-opioid analgesic and antipyretic agent.[1] The incorporation of a ¹³C atom makes it a valuable tool for use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2]
Chemical and Physical Properties
Phenacetin-¹³C shares most of its chemical and physical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of the ¹³C isotope. It is an odorless, fine white crystalline solid with a slightly bitter taste.[3][4] The compound is stable under ambient temperatures but is incompatible with strong oxidizing agents and strong acids.[4]
Table 1: General and Physical Properties of Phenacetin
| Property | Value | Source |
| IUPAC Name | N-(4-ethoxyphenyl)acetamide | [3] |
| Synonyms | Acetophenetidin-¹³C, p-Acetophenetidide-¹³C | [4][5] |
| CAS Number | 72156-72-0 | [1] |
| Molecular Formula | C₉¹³CH₁₃NO₂ | [6] |
| Molecular Weight | Approx. 180.22 g/mol | [6] |
| Appearance | White crystalline powder, scales, or monoclinic prisms | [3][4] |
| Melting Point | 134-137.5 °C | [2][5] |
| Solubility (Water) | 0.766 g/L (at 25 °C) | [5] |
| Solubility (Other) | Soluble in ethanol, glycerol, acetone; slightly soluble in benzene | [4] |
Note: Properties other than Molecular Formula and Weight are for unlabeled Phenacetin but are expected to be nearly identical for Phenacetin-¹³C.
Spectroscopic Data
The primary analytical distinction of Phenacetin-¹³C lies in its mass spectrometry and ¹³C NMR spectra. The ¹³C label provides a distinct signal that is crucial for tracer studies and quantitative analysis.
Table 2: ¹³C NMR Spectral Data for Phenacetin
| Chemical Shift (ppm) | Assignment |
| 155.80 | C (aromatic, ether-linked) |
| 63.73 | -OCH₂- |
| 24.11 | -C=O (amide) |
| 14.83 | -CH₃ (ethyl) |
Source: Data for unlabeled Phenacetin in CDCl₃ solvent. The position of the ¹³C label in Phenacetin-¹³C will result in a significantly enhanced signal for that specific carbon.[3]
Table 3: Mass Spectrometry Data for Phenacetin
| m/z | Relative Intensity | Putative Fragment |
| 179 | 67.4% | [M]⁺ (Molecular Ion) |
| 137 | 48.2% | [M - C₂H₂O]⁺ |
| 109 | 90.2% | [M - C₂H₂O - C₂H₄]⁺ |
| 108 | 100.0% | [M - C₂H₂O - C₂H₅]⁺ |
| 81 | 13.1% | Not specified |
| 80 | 14.3% | Not specified |
Source: Electron Ionization (EI) mass spectrum for unlabeled Phenacetin. For Phenacetin-¹³C, the molecular ion peak and any fragments containing the labeled carbon will be shifted by +1 m/z unit.[6][7]
Synthesis and Experimental Protocols
The synthesis of Phenacetin, and by extension its ¹³C-labeled analogue, can be achieved through several methods, most notably the Williamson ether synthesis or an amide synthesis.[8][9]
Synthesis of Phenacetin-¹³C via Williamson Ether Synthesis
A common method for synthesizing Phenacetin is the Williamson ether synthesis, where the hydroxyl group of paracetamol (acetaminophen) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[5][9] To synthesize Phenacetin-¹³C, a ¹³C-labeled precursor, such as ¹³C-labeled paracetamol or ethyl iodide, would be used.
Experimental Protocols
Protocol 1: Synthesis of Phenacetin from Acetaminophen [9]
-
Setup : To a 25 mL round-bottom flask, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL). Note that potassium carbonate will not fully dissolve.
-
Reaction : Add ethyl iodide (0.64 mL) to the flask, followed by a magnetic stir bar. Attach a reflux condenser and heat the mixture to reflux for 1 hour, ensuring gentle stirring.
-
Workup : After cooling, add 4 mL of water to dissolve any remaining solid. Transfer the mixture to a separation funnel.
-
Extraction : Rinse the flask with tert-butyl methyl ether (TBME) and add the rinses to the funnel. Remove the lower aqueous layer. Extract the organic layer with 5% NaOH (2 x 4 mL) followed by a brine wash (1 x 5 mL).
-
Isolation : Dry the organic layer with a drying agent (e.g., CaCl₂), decant the solution into a tared flask, and evaporate the solvent using a gentle stream of air to yield the crude product.
-
Purification : The crude phenacetin can be further purified by recrystallization from an ethanol-water mixture.[8]
Note: To synthesize Phenacetin-¹³C, the appropriate starting material must contain the ¹³C label.
Protocol 2: Analysis of ¹³C-Labeled Compounds by LC-MS [10][11] Isotopically labeled compounds are frequently used in techniques like Isotopic Ratio Outlier Analysis (IROA).
-
Sample Preparation : Culture two cell populations. One (the control) is grown on media containing 95% ¹³C-labeled nutrients, and the other (the experimental sample) is grown on 5% ¹³C-labeled media.
-
Extraction & Mixing : After the experiment, extract metabolites from both populations. Mix the extracts in a 1:1 ratio. Phenacetin-¹³C can be used as an internal standard, spiked into the mixture at a known concentration.
-
LC-MS Analysis : Analyze the mixed sample using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-FTICR MS).
-
Data Analysis : The ¹³C labeling creates characteristic isotopic patterns. This allows for the differentiation of biological signals from artifacts, determination of the carbon number in each metabolite, and precise relative quantification between the control and experimental samples.[10][11]
Metabolism and Mechanism of Action
Phenacetin's analgesic and antipyretic effects are primarily due to its active metabolite, paracetamol (acetaminophen).[5][12] Upon ingestion, phenacetin is rapidly metabolized, mainly in the liver, by cytochrome P450 enzymes (specifically CYP1A2).[1][2]
The primary metabolic pathway is an O-deethylation that cleaves the ether bond to produce paracetamol.[5] Paracetamol then exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, thereby reducing pain and fever.[12][13] A minor, but significant, metabolic pathway involves N-hydroxylation of phenacetin, which can lead to the formation of reactive metabolites.[14][15] These reactive intermediates are associated with the renal and hematological toxicity that led to the withdrawal of phenacetin from medicinal use.[5][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenacetin-13C | CAS#:72156-72-0 | Chemsrc [chemsrc.com]
- 3. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Phenacetin - Wikipedia [en.wikipedia.org]
- 6. Phenacetin(62-44-2) 13C NMR spectrum [chemicalbook.com]
- 7. Phenacetin [webbook.nist.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 13. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
Phenacetin-13C (CAS Number 72156-72-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin-13C, with the CAS number 72156-72-0, is the isotopically labeled form of phenacetin where one carbon atom in the ethoxy group is replaced with a carbon-13 (¹³C) isotope. This stable, non-radioactive labeling makes it an invaluable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as a reliable internal standard for analytical quantification. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols.
Chemical and Physical Properties
This compound shares nearly identical chemical and physical properties with its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the ¹³C isotope.
| Property | Value | Reference |
| CAS Number | 72156-72-0 | |
| Molecular Formula | C₉¹³CH₁₃NO₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 134-136 °C | [2] |
| Isotopic Purity | Typically ≥99% ¹³C | |
| Chemical Purity | Typically ≥98% |
Applications in Research and Development
This compound is a crucial tool for researchers in several key areas:
-
Drug Metabolism Studies: As a stable isotope-labeled tracer, this compound allows for the precise tracking of phenacetin's metabolic fate in vitro and in vivo. Its metabolites can be distinguished from endogenous compounds, facilitating accurate metabolite identification and quantification.[3][4]
-
CYP1A2 Probe: Phenacetin is a well-established probe substrate for the cytochrome P450 1A2 (CYP1A2) enzyme.[1] this compound is used in in vitro assays with human liver microsomes to investigate the inhibitory potential of new chemical entities on CYP1A2 activity.[5][6]
-
Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of unlabeled phenacetin.[1] Its similar chemical behavior and distinct mass allow for correction of variations in sample preparation and instrument response.
Metabolic Pathways of Phenacetin
The primary metabolic pathway of phenacetin is its O-deethylation to form paracetamol (acetaminophen), a reaction predominantly catalyzed by the CYP1A2 enzyme.[7][8] Other minor metabolic pathways have also been identified.[9][10]
Caption: Metabolic pathways of phenacetin.
Experimental Protocols
In Vitro CYP1A2 Inhibition Assay using this compound
This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP1A2 activity using this compound as the probe substrate.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for paracetamol (e.g., deuterated paracetamol)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding this compound and the NADPH regenerating system.[5][6]
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).[5][11]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Add the internal standard for paracetamol.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of ¹³C-labeled paracetamol.
-
Data Analysis:
-
Calculate the rate of ¹³C-paracetamol formation in the presence and absence of the test compound.
-
Determine the IC₅₀ value of the test compound, which is the concentration that causes 50% inhibition of CYP1A2 activity.
Caption: Workflow for an in vitro CYP1A2 inhibition assay.
Analytical Method for Quantification using LC-MS/MS
The following provides a general framework for an LC-MS/MS method for the analysis of phenacetin and its primary metabolite, paracetamol, using this compound as an internal standard.
| Parameter | Typical Conditions | Reference |
| LC Column | C18 or similar reversed-phase column (e.g., 3.9 x 150 mm, 4 µm) | [12] |
| Mobile Phase A | 0.1% Formic acid in water | [12][13] |
| Mobile Phase B | Acetonitrile or Methanol | [12][13] |
| Flow Rate | 0.3 - 1.0 mL/min | [12][13] |
| Injection Volume | 5 µL | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| MS/MS Transitions | Phenacetin: m/z 180.1 → 138.1, 180.1 → 110.0Paracetamol: m/z 152.1 → 110.1This compound (IS): m/z 181.1 → 139.1, 181.1 → 111.0 | [12][13] |
Note: Specific parameters such as gradient elution, collision energies, and other mass spectrometer settings should be optimized for the specific instrument and application.
Cyclooxygenase (COX) Inhibition Pathway
Phenacetin and its major metabolite, paracetamol, are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid. This inhibition is believed to be a key mechanism of their analgesic and antipyretic effects.[14][15] While phenacetin itself is a weak inhibitor, its metabolites show varying degrees of COX inhibition.[14]
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Conclusion
This compound (CAS 72156-72-0) is an essential tool for modern drug discovery and development. Its application as a stable isotope-labeled tracer and internal standard enables accurate and reliable studies of drug metabolism, pharmacokinetics, and drug-drug interactions. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers working in these fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 3. In vivo metabolism of [4-13C]phenacetin in an isolated perfused rat liver measured by continuous flow 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Baicalin on Metabolism of Phenacetin, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of ¹³C-Labeled Phenacetin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled phenacetin, a crucial tool in drug metabolism studies and as an internal standard for quantitative analysis. The primary synthetic route detailed is the Williamson ether synthesis, adapted for isotopic labeling. This document outlines the experimental protocol, presents relevant quantitative data, and visualizes the synthetic pathway and workflow.
Introduction
Phenacetin (N-(4-ethoxyphenyl)acetamide) is a non-opioid analgesic and antipyretic agent.[1] Its ¹³C-labeled analogue is particularly valuable for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.[2] The most common and straightforward method for preparing phenacetin is the Williamson ether synthesis, starting from the readily available precursor, acetaminophen.[3][4] The introduction of a ¹³C label is typically achieved by using a ¹³C-labeled ethylating agent, such as ¹³C-ethyl iodide, to introduce the isotopic marker into the ethoxy group of the phenacetin molecule.[5]
Synthetic Pathway
The synthesis of ¹³C-labeled phenacetin from acetaminophen proceeds via a nucleophilic substitution (SN2) reaction, a classic example of the Williamson ether synthesis. The overall reaction is depicted below:
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of ¹³C-labeled phenacetin based on established methods for the unlabeled compound.[6][7] Researchers should adapt this protocol based on their specific laboratory conditions and the desired scale of the synthesis.
Materials:
-
Acetaminophen
-
¹³C-Labeled Ethyl Iodide (e.g., 1-¹³C-ethyl iodide or 2-¹³C-ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
2-Butanone (Methyl Ethyl Ketone - MEK)
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add acetaminophen, anhydrous potassium carbonate, and 2-butanone.
-
Add ¹³C-labeled ethyl iodide to the reaction mixture.
-
Add a magnetic stir bar to the flask.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle or oil bath.
-
Heat the mixture to reflux with constant stirring for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reflux is complete, allow the reaction mixture to cool to room temperature.
-
Add deionized water to the flask to dissolve any remaining solids.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with tert-butyl methyl ether (TBME).
-
Combine the organic layers and wash sequentially with 5% NaOH solution and brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
-
Isolation and Purification:
-
Filter or decant the drying agent from the organic solution.
-
Evaporate the solvent using a rotary evaporator to obtain the crude ¹³C-labeled phenacetin.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point of phenacetin is 134-136 °C.
-
Obtain an Infrared (IR) spectrum and compare it to a reference spectrum of phenacetin. The disappearance of the broad O-H stretch from acetaminophen (around 3300 cm⁻¹) is a key indicator of a successful reaction.
-
Confirm the incorporation and position of the ¹³C label using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of phenacetin. It is important to note that yields can vary significantly based on the reaction scale, purity of reagents, and specific experimental conditions.
| Parameter | Value | Source |
| Yield (Unlabeled Phenacetin) | ||
| Crude Percent Yield | 95.1% | [8] |
| Purified Percent Yield | 39.4% | [8] |
| Isolated Yield | 18.93% | [9] |
| Yield (¹³C-Labeled Methacetin - a related compound) | ||
| Synthesis Yield | 63% | [10] |
| Product Characterization | ||
| Melting Point | 134-136 °C | [7] |
| ¹³C NMR Shifts (in CDCl₃, ppm) | 14.83, 24.11, 63.73, 114.6, 121.7, 131.2, 155.8, 168.4 | [1][9] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ¹³C-labeled phenacetin.
Conclusion
The synthesis of ¹³C-labeled phenacetin can be reliably achieved through the Williamson ether synthesis using acetaminophen and a ¹³C-labeled ethyl iodide. This guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound for various applications in drug development and metabolic research. Careful execution of the experimental protocol and purification steps are crucial for obtaining a high-purity product. The provided quantitative data serves as a benchmark for expected outcomes, while the workflow and pathway diagrams offer a clear visual representation of the process.
References
- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 5. Phenacetin (ethoxy-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1296-1 [isotope.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis of Methacetin-Methoxy-<sup>13</sup>C and its Analogue [tws.xml-journal.net]
The Core Mechanism of Action of Phenacetin-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Phenacetin, with a special focus on the utility of its stable isotope-labeled form, Phenacetin-13C, in elucidating its metabolic fate and pharmacological activity. Phenacetin, a drug with historical significance as an analgesic and antipyretic, exerts its primary therapeutic effects through its major metabolite, paracetamol (acetaminophen). However, its use has been largely discontinued due to toxicity associated with other metabolic pathways. Understanding these complex pathways is crucial for toxicological studies and the development of safer analgesics.
Core Mechanism of Action: A Prodrug Approach
Phenacetin itself is largely considered a prodrug. Its analgesic and antipyretic properties are primarily attributed to its rapid metabolic conversion to paracetamol.[1][2] The mechanism of paracetamol is complex and not fully elucidated, but it is understood to involve central nervous system pathways rather than peripheral anti-inflammatory effects.
The proposed mechanisms for paracetamol's action include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a potent inhibitor of COX enzymes, particularly in the brain.[3] It is suggested to have a degree of selectivity for COX-2.[4] Some research also points to the inhibition of a specific COX-1 variant, sometimes referred to as COX-3, which is prominently expressed in the brain and spinal cord.[3][5] This central inhibition of prostaglandin synthesis is believed to be the primary driver of its analgesic and antipyretic effects.[2]
-
Modulation of the Endocannabinoid System: A key metabolite of paracetamol, formed in the brain, is N-arachidonoylphenolamine (AM404).[4][6] This compound is formed by the conjugation of p-aminophenol (another phenacetin metabolite) with arachidonic acid.[6] AM404 is an agonist of the transient receptor potential vanilloid-1 (TRPV1) receptor and a weak agonist of cannabinoid receptors CB1 and CB2.[4][6] It also inhibits the reuptake of the endogenous cannabinoid anandamide, thereby potentiating its effects.
-
Interaction with Serotonergic Pathways: Evidence suggests that paracetamol's analgesic effect is mediated, in part, through the activation of descending serotonergic inhibitory pathways in the spinal cord.[3][6]
The following diagram illustrates the proposed signaling pathway for the analgesic action of Phenacetin's primary metabolite, paracetamol.
Caption: Proposed signaling pathways for the analgesic and antipyretic effects of paracetamol, the primary active metabolite of Phenacetin.
Metabolic Pathways of Phenacetin
The biotransformation of phenacetin is complex, involving multiple pathways that lead to both its therapeutic and toxic effects. The use of this compound is instrumental in tracing the fate of the carbon backbone of the molecule through these various metabolic routes.[7]
The primary metabolic pathways are:
-
O-deethylation: This is the major metabolic route, accounting for the formation of paracetamol. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[8]
-
N-deacetylation: A smaller fraction of phenacetin undergoes N-deacetylation to form p-phenetidine.[1][9] This metabolite is implicated in the nephrotoxic effects of phenacetin.[1]
-
Aromatic (Ring) Hydroxylation: This is another metabolic pathway.
-
N-hydroxylation: This pathway leads to the formation of N-hydroxyphenacetin.[9][10] This metabolite can be further conjugated with glucuronic acid or sulfate.[10] The N-O glucuronide and N-O sulfate conjugates are unstable and can rearrange to form the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for hepatotoxicity.[10][11]
-
3,4-Epoxidation: This pathway can also lead to the formation of reactive metabolites.[10]
The metabolic pathways of Phenacetin are depicted in the diagram below.
Caption: Major and minor metabolic pathways of Phenacetin, leading to therapeutic and toxic metabolites.
Quantitative Data on Phenacetin Metabolism
The distribution of metabolites can vary significantly across species. The following table summarizes the urinary excretion of phenacetin metabolites in humans after an oral dose.
| Metabolite | Percentage of Dose in Urine (Humans) |
| Paracetamol-3-cysteine | 4.4% |
| Paracetamol-3-mercapturate | 3.9% |
| 3-Thiomethylparacetamol | 0.4% |
| N-hydroxyphenacetin | 0.5% |
| Data from Veronese et al. (1985) following a 10 mg/kg oral dose of phenacetin.[12] |
Enzyme kinetics for the primary metabolic conversion of phenacetin to paracetamol have been characterized for CYP1A enzymes.
| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) |
| CYP1A1 | 1.8 ± 0.1 | 160 ± 20 | 0.011 |
| CYP1A2 | 4.5 ± 0.3 | 20 ± 4 | 0.225 |
| Data from Huang et al. (2012) for phenacetin O-deethylation.[13] |
Experimental Protocols
The elucidation of phenacetin's mechanism of action relies on a variety of experimental techniques. The use of this compound is particularly advantageous in metabolic studies as it allows for the non-invasive and non-radioactive tracking of the drug and its metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of phenacetin metabolism.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing 0.5 µM CYP1A enzyme (e.g., CYP1A1 or CYP1A2), 1 µM P450 reductase, and 45 µM DLPC in 100 mM potassium phosphate buffer (pH 7.5).[13]
-
Substrate: Add Phenacetin (or this compound) at various concentrations.
-
Initiation: After a 5-minute preincubation, initiate the reaction by adding NADPH to a final concentration of 1 mM.[13]
-
Incubation: Conduct the reaction for 30 minutes.
-
Quenching: Stop the reaction by adding 5 µl of 60% HClO4 and cool on ice for 10 minutes.[13]
-
Analysis: Quantify the formation of paracetamol (or its 13C-labeled counterpart) using High-Performance Liquid Chromatography (HPLC).[13] The product is quantified by comparison with standards.[13]
-
Data Analysis: Calculate kinetic parameters (kcat and Km) using nonlinear regression analysis.[13]
In Vivo Metabolism Monitoring with 13C NMR Spectroscopy
This protocol describes the use of this compound to monitor metabolism in real-time in an isolated perfused rat liver.
Methodology:
-
Animal Model: Use a rat liver, which is isolated and perfused.
-
Substrate Administration: Introduce [4-13C]phenacetin into the perfusion medium.[7]
-
Continuous Flow NMR: Continuously circulate the perfusate through a 13C NMR spectrometer.[7]
-
Data Acquisition: Acquire 13C NMR spectra continuously to monitor the disappearance of the this compound signal and the appearance of signals corresponding to its 13C-labeled metabolites (e.g., [4-13C]paracetamol and its conjugates).[7]
-
Analysis: The real-time data provides information on the rate of metabolite formation.[7]
The following diagram outlines the experimental workflow for an in vivo metabolism study using this compound.
Caption: A conceptual workflow for monitoring the in vivo metabolism of this compound using continuous flow NMR spectroscopy.
Conclusion
The mechanism of action of Phenacetin is intrinsically linked to its biotransformation. While its therapeutic effects are mediated by its primary metabolite, paracetamol, through central nervous system pathways, its toxicity arises from reactive metabolites generated through minor metabolic routes. The use of stable isotope-labeled this compound has proven to be a powerful tool in delineating these complex pathways, offering a non-invasive method to obtain real-time metabolic data. A thorough understanding of these mechanisms is essential for the rational design of safer analgesic drugs and for assessing the toxicological risks of related compounds.
References
- 1. Phenacetin - Wikipedia [en.wikipedia.org]
- 2. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Phenacetin-13C: A Technical Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and experimental use of Phenacetin-13C. While this guide focuses on the ¹³C isotopically labeled version, the safety and handling precautions are identical to those for unlabeled phenacetin, as the isotopic label does not alter the compound's chemical or toxicological properties. Phenacetin is a non-opioid analgesic that is now primarily used in research as a probe substrate for Cytochrome P450 1A2 (CYP1A2) activity.[1][2][3][4] Due to its classification as a probable human carcinogen, strict adherence to safety protocols is mandatory.[5]
Hazard Identification and Classification
Phenacetin is classified as a hazardous substance and requires careful handling.[6] It is considered harmful if swallowed and is suspected of causing genetic defects and cancer.[7] The International Agency for Research on Cancer (IARC) classifies phenacetin as a Group 2A carcinogen ("Probably carcinogenic to humans"), and the National Toxicology Program (NTP) lists it as "Reasonably anticipated to be a human carcinogen".[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H341: Suspected of causing genetic defects.[7]
-
H350 / H351: May cause cancer / Suspected of causing cancer.[7]
Potential Health Effects:
-
Ingestion: Harmful if swallowed.[5][7] May cause gastrointestinal disturbances.[5] Acute ingestion can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like cyanosis (bluish skin), fatigue, dizziness, and headache.[5][6]
-
Inhalation: May cause respiratory tract irritation.[5]
-
Skin Contact: May cause skin irritation or an allergic skin reaction.[5][7]
-
Eye Contact: May cause eye irritation.[5]
-
Chronic Exposure: Prolonged or repeated exposure can cause damage to the kidneys, liver, and blood.[5] The primary long-term risk is cancer.[5][6]
Physical and Chemical Properties
This compound is a white, crystalline powder.[5] Its physical and chemical properties are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C₁₀H₁₃NO₂ (with ¹³C enrichment) | [5] |
| Molecular Weight | ~179.22 g/mol (will vary slightly based on ¹³C enrichment) | [5][7] |
| Appearance | Solid crystalline powder | [5] |
| Color | White | [5] |
| Odor | Odorless | [5] |
| Melting Point | 133-136 °C | [8] |
| Boiling Point | Decomposes | [5] |
| Water Solubility | 0.076 g/100 mL | [8] |
| Stability | Stable under normal conditions. | [5][8][9] |
Toxicology Data
The acute toxicity of phenacetin has been determined in several animal models.
| Test | Species | Route | Value | Citations |
| LD50 | Rat | Oral | 1650 mg/kg | [5][7] |
| LD50 | Mouse | Oral | 866 mg/kg | [5][7] |
| LD50 | Rabbit | Oral | 2500 mg/kg | [5] |
| LD50 | Rat | Intraperitoneal | 634 mg/kg | [6][7] |
| LD50 | Mouse | Intraperitoneal | 540 mg/kg | [7] |
Safe Handling and Storage
Engineering Controls:
-
All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][10]
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[5]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[5][11] Immediately change clothing if it becomes contaminated.
-
Respiratory Protection: If dusts are generated, use an approved/certified dust respirator (e.g., N95 or higher).[5]
Handling Procedures:
-
Avoid all personal contact, including inhalation and skin/eye contact.[6]
-
Avoid dust formation.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6][9]
-
Store locked up or in an area accessible only to qualified or authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][8]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures | Citations |
| Ingestion | Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. | [5][9] |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [5][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice. | [5][9] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [5][9] |
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical powder, water spray, foam, or carbon dioxide.[5][9] Do not use a water jet.[5]
-
Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Accidental Release Measures:
-
Small Spill: Use appropriate tools to sweep or vacuum up the spilled solid into a convenient waste disposal container, avoiding dust generation.[5][6]
-
Large Spill: Evacuate the area. Wear full protective clothing, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[6] Collect the material and place it in a labeled container for disposal.[6]
-
Clean the spill area thoroughly with soap and water.[5]
Disposal Considerations
Phenacetin is classified as a U-listed hazardous waste (U187) by the US EPA.[6][11]
-
Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[5][6]
-
Do not dispose of down the drain or in household trash.[6][12]
-
Segregate this compound waste from other laboratory waste streams.[11]
-
Use dedicated, clearly labeled, leak-proof containers for waste collection.[11]
-
The preferred disposal method is high-temperature incineration by a licensed hazardous waste management company.[11] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[11]
Experimental Protocols and Visualizations
This compound is a valuable tool for studying the activity of CYP1A2, a key drug-metabolizing enzyme.[1][3] Its metabolism primarily involves O-deethylation to form acetaminophen (paracetamol).[1][6]
Metabolic Pathway
The primary metabolic pathway for phenacetin is its conversion to acetaminophen, catalyzed by the CYP1A2 enzyme in the liver.
Caption: Metabolic conversion of this compound to Acetaminophen-13C by CYP1A2.
Experimental Protocol: In Vitro CYP1A2 Activity Assay
This protocol outlines a typical experiment to measure CYP1A2-mediated phenacetin O-deethylation using human liver microsomes (HLM).
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) or NADPH
-
Acetonitrile (ACN) or other suitable quenching solvent
-
Acetaminophen-13C (for use as an analytical standard)
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar, stable-isotope labeled compound)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
2. Experimental Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.
-
Thaw HLM on ice immediately before use. Dilute HLM to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation (perform in triplicate):
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system or NADPH. The final volume is typically 200-500 µL.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking. The time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal or greater volume of a cold quenching solvent, such as acetonitrile containing the internal standard.[1]
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Quantify the amount of Acetaminophen-13C formed using a validated HPLC-UV or LC-MS/MS method.[4]
-
Create a standard curve using known concentrations of the Acetaminophen-13C analytical standard to calculate the concentration in the experimental samples.
-
Calculate the rate of reaction, typically expressed as pmol of product formed per minute per mg of microsomal protein.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro CYP1A2 activity assay using this compound.
References
- 1. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thinksrs.com [thinksrs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Phenacetin | 62-44-2 [chemicalbook.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. sfenvironment.org [sfenvironment.org]
Unlabeled Phenacetin vs. Phenacetin-13C: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparison of unlabeled phenacetin and its stable isotope-labeled counterpart, Phenacetin-13C. This document outlines their core properties, metabolic pathways, and applications in research, with a focus on quantitative analysis and experimental protocols.
Introduction
Phenacetin, a once common analgesic and antipyretic agent, serves as a valuable probe substrate for studying the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1] Its stable isotope-labeled form, this compound, is an indispensable tool in modern bioanalytical and drug metabolism studies, primarily used as an internal standard for accurate quantification.[2] This guide explores the fundamental differences and respective applications of these two compounds.
Chemical and Physical Properties
Unlabeled phenacetin and this compound share identical chemical structures, with the exception of the isotopic substitution in the ethoxy group of the latter. This substitution results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry-based assays.
| Property | Unlabeled Phenacetin | Phenacetin-ethoxy-1-¹³C |
| Molecular Formula | C₁₀H₁₃NO₂ | C₉¹³CH₁₃NO₂ |
| Molecular Weight | ~179.22 g/mol [2] | ~180.21 g/mol [3] |
| CAS Number | 62-44-2[2] | 72156-72-0[3] |
| Appearance | White crystalline solid[2] | White to off-white solid |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, and acetone. | Similar to unlabeled phenacetin |
Metabolic Pathway of Phenacetin
The primary metabolic pathway of phenacetin in humans is O-deethylation to its active metabolite, acetaminophen (paracetamol), a reaction predominantly catalyzed by the CYP1A2 enzyme.[1] This metabolic conversion is a key focus of in vitro drug-drug interaction studies.
Quantitative Analysis using Mass Spectrometry
The key advantage of this compound is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known amount of the labeled compound to a sample, any variability in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification of the unlabeled analyte.
The mass difference between the unlabeled and labeled compounds allows for their simultaneous detection and differentiation by the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Phenacetin | 180.1 | 138.0, 110.0[4][5] |
| Phenacetin-ethoxy-1-¹³C | 181.1 | 139.0, 110.0 (inferred) |
| Unlabeled Acetaminophen | 152.1 | 110.1[4] |
| Acetaminophen-¹³C₂ | 154.1 | 112.1 (inferred from deuterated) |
Note: The m/z values for this compound and its metabolite are inferred based on the fragmentation pattern of the unlabeled compound and the known mass shift of the ¹³C isotope. The fragmentation of the ethoxy group leads to the labeled product ion, while fragmentation of the acetyl group results in an unlabeled product ion.
Experimental Protocols
In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical experiment to assess the inhibitory potential of a test compound on CYP1A2-mediated phenacetin O-deethylation.
Materials:
-
Human Liver Microsomes (HLMs)
-
Phenacetin (substrate)
-
This compound (internal standard)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of phenacetin, this compound, and the test compound in an appropriate solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of phenacetin and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Monitor the formation of acetaminophen from phenacetin.
-
Quantify the amount of acetaminophen produced by comparing the peak area ratio of acetaminophen to this compound against a standard curve.
-
Synthesis of this compound
The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7] This involves the reaction of acetaminophen with a 13C-labeled ethylating agent.
Materials:
-
Acetaminophen (paracetamol)
-
Ethyl-1-¹³C iodide (or another suitable ¹³C-labeled ethylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Butanone (methyl ethyl ketone, MEK)
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol, water)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine acetaminophen, anhydrous potassium carbonate, and 2-butanone.
-
Add Ethyl-1-¹³C iodide to the mixture.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for approximately 1 hour with continuous stirring.
-
-
Workup:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or calcium chloride.
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Conclusion
The use of this compound as an internal standard is a critical component of modern, high-precision bioanalytical methods for studying CYP1A2 activity and the pharmacokinetics of phenacetin. Its predictable mass shift and identical chemical behavior to its unlabeled counterpart ensure the reliability and accuracy of quantitative data. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively utilize both unlabeled and 13C-labeled phenacetin in their studies.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenacetin (ethoxy-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1296-1 [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
The Rise and Fall of Phenacetin: A Technical History
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history of phenacetin as a therapeutic agent, from its discovery and widespread use to its eventual withdrawal due to significant safety concerns. The following sections provide a technical overview of its synthesis, mechanism of action, pharmacokinetic profile, and the toxicological evidence that led to its discontinuation.
Introduction: A Pioneering Analgesic
Phenacetin, or N-(4-ethoxyphenyl)acetamide, was introduced to the market in 1887 and for nearly a century, it was a widely used over-the-counter analgesic and antipyretic, often formulated in combination with aspirin and caffeine.[1] Its development marked a significant step in the history of synthetic medicinal chemistry, offering a non-opioid alternative for pain relief. However, growing evidence of severe adverse effects, namely analgesic nephropathy and carcinogenicity, ultimately led to its ban in numerous countries, including the United States in 1983.[1][2] This guide delves into the scientific journey of phenacetin, providing a detailed account for the modern drug development professional.
Synthesis of Phenacetin
The synthesis of phenacetin can be achieved through two primary routes, both of which are common examples in organic chemistry education.
Williamson Ether Synthesis from Paracetamol
A common and efficient method for the synthesis of phenacetin is the Williamson ether synthesis, starting from its major metabolite, paracetamol (acetaminophen).
-
Reaction Setup: In a round-bottom flask, dissolve paracetamol in a suitable polar aprotic solvent such as acetone or dimethylformamide.
-
Deprotonation: Add a slight excess of a weak base, typically potassium carbonate (K₂CO₃), to the solution. This will deprotonate the phenolic hydroxyl group of paracetamol to form a phenoxide ion.
-
Nucleophilic Attack: Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the ether linkage.
-
Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude phenacetin can be purified by recrystallization from hot water or a mixture of ethanol and water to yield white crystalline flakes.
Acetylation of p-phenetidine
An alternative synthesis route involves the acetylation of p-phenetidine.
-
Reaction Setup: Dissolve p-phenetidine in glacial acetic acid in a round-bottom flask.
-
Acetylation: Add acetic anhydride to the solution. The amino group of p-phenetidine will act as a nucleophile, attacking the carbonyl carbon of acetic anhydride to form an amide bond.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Precipitation and Purification: The product, phenacetin, will precipitate out of the solution upon cooling or addition of water. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization as described in the previous method.
Mechanism of Action
The primary analgesic and antipyretic effects of phenacetin are not attributed to the parent compound itself, but rather to its principal active metabolite, paracetamol (acetaminophen).[3]
Prostaglandin Synthesis Inhibition
Paracetamol is a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly in the central nervous system.[3] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever.[3] The proposed mechanism suggests that paracetamol is more effective in environments with low levels of peroxides, such as the brain, which may explain its potent central analgesic and antipyretic effects with weaker anti-inflammatory activity in the periphery where peroxide levels are higher in inflamed tissues.[3]
Figure 1. Mechanism of action of phenacetin via its active metabolite, paracetamol.
Pharmacokinetics and Metabolism
Phenacetin is readily absorbed from the gastrointestinal tract. Following oral administration, it undergoes extensive first-pass metabolism in the liver.
Metabolic Pathways
The metabolism of phenacetin is complex, involving several enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) system.
-
O-de-ethylation: This is the major metabolic pathway, converting phenacetin to its active metabolite, paracetamol. This reaction is primarily catalyzed by CYP1A2.[4]
-
N-hydroxylation: A minor but clinically significant pathway involves the N-hydroxylation of phenacetin to form N-hydroxyphenacetin. This reaction is also mediated by CYP enzymes. This metabolite is unstable and can be further metabolized to reactive intermediates that are implicated in the toxicity of phenacetin.[5]
-
Other Pathways: Other minor metabolic routes include aromatic hydroxylation and deacetylation.
Figure 2. Major metabolic pathways of phenacetin.
Pharmacokinetic Parameters
The pharmacokinetic profile of phenacetin is characterized by rapid metabolism and elimination.
| Parameter | Value | Reference |
| Bioavailability | Highly variable due to extensive first-pass metabolism | [6] |
| Half-life (t½) | Approximately 1-2 hours | [6] |
| Volume of Distribution (Vd) | ~1 L/kg | [6] |
| Protein Binding | ~30% | |
| Elimination | Primarily renal, as metabolites | [6] |
Toxicity
The withdrawal of phenacetin from the market was a direct result of compelling evidence of its significant toxicity, particularly with long-term use.
Analgesic Nephropathy
Chronic, excessive use of phenacetin-containing analgesics was strongly linked to a specific form of kidney damage known as analgesic nephropathy.[2] This condition is characterized by papillary necrosis and chronic interstitial nephritis, which can progress to end-stage renal disease.[2] The proposed mechanism involves the accumulation of reactive metabolites of phenacetin in the renal medulla, leading to oxidative stress and cellular damage.[7]
| Study Type | Population | Key Finding | Reference |
| Epidemiological | General Population | Habitual use of phenacetin-containing analgesics is associated with an increased risk of chronic kidney disease. | [2] |
| Case-control | Patients with renal disease | A strong association was found between heavy analgesic use (predominantly phenacetin) and the diagnosis of analgesic nephropathy. | [8] |
A common experimental model to study analgesic nephropathy involves the long-term administration of high doses of phenacetin to rats.
-
Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: Phenacetin is typically mixed with the animal chow at concentrations ranging from 0.5% to 2.5% by weight. Alternatively, it can be administered daily via oral gavage.
-
Duration: The study duration is typically several months to a year to mimic chronic exposure in humans.
-
Monitoring: Animals are monitored for signs of renal dysfunction, including changes in urine output, proteinuria, and elevated serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: At the end of the study, the kidneys are harvested, fixed, and sectioned for histopathological examination to assess for characteristic features of analgesic nephropathy, such as papillary necrosis and interstitial nephritis.
Carcinogenicity
Phenacetin is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1] Epidemiological studies have demonstrated a clear association between long-term phenacetin use and an increased risk of cancers of the urinary tract, particularly transitional cell carcinoma of the renal pelvis and bladder.[1]
| Study Type | Population | Key Finding | Reference |
| Case-control | Patients with urothelial cancer | A significant dose-response relationship was observed between the cumulative intake of phenacetin and the risk of developing renal pelvis and bladder cancer. | [1] |
| Animal Bioassay | Rats and Mice | Oral administration of phenacetin in the diet led to a significant increase in tumors of the urinary tract and nasal cavity. |
The carcinogenic potential of phenacetin was evaluated in long-term animal bioassays, following protocols similar to those established by the National Toxicology Program (NTP).
-
Animal Model: Fischer 344 rats and B6C3F1 mice are standard models for these bioassays.
-
Dose Selection: Multiple dose levels are selected based on preliminary toxicity studies, with the highest dose being the maximum tolerated dose (MTD). For phenacetin, dietary concentrations have ranged from 0.5% to 2.5%.[1]
-
Drug Administration: The test substance is administered in the diet for the majority of the animal's lifespan (typically 2 years).
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded regularly.
-
Necropsy and Histopathology: At the end of the 2-year period, all animals undergo a complete necropsy. A comprehensive set of tissues from each animal is collected, preserved, and examined microscopically by a pathologist to identify and characterize any neoplastic or non-neoplastic lesions.
Withdrawal from the Market and Legacy
The accumulating evidence of severe nephrotoxicity and carcinogenicity led to regulatory actions worldwide. In the United States, the Food and Drug Administration (FDA) banned the sale of phenacetin-containing drugs in 1983.[1] The story of phenacetin serves as a crucial case study in pharmacovigilance and the importance of long-term post-marketing surveillance. Its primary metabolite, paracetamol, remains one of the most widely used analgesics and antipyretics, highlighting the critical role that metabolic pathways can play in determining the safety and efficacy of a drug. The history of phenacetin underscores the continuous need for rigorous scientific evaluation to ensure the safety of therapeutic agents.
References
- 1. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analgesic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common Analgesic Agents and Their Roles in Analgesic Nephropathy: A Commentary on the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of Phenacetin-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a once widely used analgesic and antipyretic agent, serves as a critical probe substrate in modern drug metabolism studies. Its well-characterized metabolic pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system, make it an invaluable tool for investigating enzyme kinetics, drug-drug interactions, and the metabolic capabilities of in vitro and in vivo experimental systems. The use of isotopically labeled phenacetin, such as Phenacetin-¹³C, allows for precise tracing and quantification of its metabolites, providing a deeper understanding of its biotransformation. This guide offers a detailed exploration of the metabolic fate of Phenacetin-¹³C, complete with quantitative data, experimental protocols, and visual representations of the key pathways and workflows. While the metabolic pathways of phenacetin and its ¹³C-labeled counterpart are considered identical, the isotopic label provides a powerful analytical tool for unambiguous detection and quantification.
Core Metabolic Pathways of Phenacetin
Phenacetin undergoes extensive metabolism, primarily in the liver, through several key pathways. The major routes of biotransformation include O-deethylation, N-hydroxylation, and subsequent Phase II conjugation reactions.
Phase I Metabolism
1. O-Deethylation to Acetaminophen (Paracetamol): The principal metabolic pathway for phenacetin is the O-deethylation of its ethoxy group to form its active metabolite, acetaminophen (paracetamol)[1][2]. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP1A2, making phenacetin a widely accepted probe substrate for assessing CYP1A2 activity[3][4]. While CYP1A2 is the high-affinity enzyme for this reaction, other CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, can contribute to phenacetin O-deethylation at higher substrate concentrations[3].
2. N-Hydroxylation: A secondary but significant pathway involves the N-hydroxylation of the acetamido group of phenacetin, catalyzed by cytochrome P-450-dependent mixed-function oxidases[2][5]. The resulting metabolite, N-hydroxyphenacetin, is a reactive intermediate that can undergo further metabolism[2].
3. Other Minor Pathways: Phenacetin can also be metabolized through other minor pathways, such as 3,4-epoxidation, which can lead to the formation of reactive alkylating and arylating metabolites[2].
Phase II Metabolism
The primary and secondary metabolites of phenacetin, particularly acetaminophen and N-hydroxyphenacetin, undergo Phase II conjugation reactions to facilitate their excretion.
1. Glucuronidation and Sulfation: Acetaminophen, the major metabolite of phenacetin, is primarily detoxified and eliminated through glucuronidation and sulfation[6][7][8]. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, resulting in the formation of acetaminophen-glucuronide and acetaminophen-sulfate, which are then excreted in the urine[6][7][8]. At therapeutic doses, these are the main routes of acetaminophen clearance. However, at higher, toxic doses, these pathways can become saturated[6][8].
2. Glutathione Conjugation: The reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), which is formed via the oxidation of acetaminophen, is detoxified by conjugation with glutathione (GSH)[6][9]. This leads to the formation of acetaminophen-glutathione, which is further metabolized to cysteine and mercapturic acid conjugates before excretion[6][9].
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism of phenacetin.
Table 1: Kinetic Parameters for Phenacetin O-Deethylation by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹min⁻¹) | Reference |
| CYP1A2 (high affinity) | 31 | - | 9.5 | 0.306 | [3][10] |
| CYP1A1 | 240 | - | 3.8 | 0.016 | [10] |
| CYP2A6 | 4098 | - | - | - | [3] |
| CYP2C9 | 566 | - | - | - | [3] |
| CYP2C19 | 656 | - | - | - | [3] |
| CYP2D6 | 1021 | - | - | - | [3] |
| CYP2E1 | 1257 | - | - | - | [3] |
Data for Vmax were not consistently reported across all studies in comparable units.
Table 2: In Vitro Inhibition of CYP1A2-Mediated Phenacetin O-Deethylation
| Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| Baicalin | 36.3 (range: 18.9-56.1) | 25.4 | Mixed | [11] |
| α-Naphthoflavone | - | 0.013 | - | [4] |
| Furafylline | - | 4.4 | - | [4] |
| Ketoconazole | - | 32 | - | [4] |
| Propranolol | - | 2-7 | Competitive | [12] |
Table 3: Urinary Metabolite Profile of Phenacetin in Humans
| Metabolite | Percentage of Dose | Reference |
| Acetaminophen Glucuronide | ~55% (of paracetamol) | [13] |
| Acetaminophen Sulfate | ~30% (of paracetamol) | [13] |
| Mercapturic Acid and Cysteine Conjugates | ~4% (of paracetamol) | [13] |
These percentages refer to the metabolites of the primary metabolite, paracetamol (acetaminophen).
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic fate of phenacetin and a typical experimental workflow for its study.
Detailed Experimental Protocols
The following provides a representative protocol for a key in vitro experiment to study the metabolism of Phenacetin-¹³C.
Protocol: In Vitro Metabolism of Phenacetin-¹³C in Human Liver Microsomes (HLMs)
1. Materials and Reagents:
-
Phenacetin-¹³C
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable quenching solvent)
-
Internal standard (for analytical quantification)
-
HPLC or LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of Phenacetin-¹³C in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, HLM suspension, and the Phenacetin-¹³C stock solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, often containing an internal standard for analytical purposes.
3. Sample Processing:
-
Vortex the quenched reaction mixture to ensure complete protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
4. Analytical Method (HPLC or LC-MS/MS):
-
Inject an aliquot of the supernatant onto an appropriate HPLC or LC-MS/MS system.
-
Separate Phenacetin-¹³C and its metabolites using a suitable column (e.g., C18) and mobile phase gradient.
-
Detect and quantify the parent compound and its metabolites using UV detection (HPLC) or mass spectrometry (LC-MS/MS). The use of ¹³C-labeled phenacetin allows for specific detection and differentiation from endogenous interferences in mass spectrometry.
-
Construct a calibration curve to determine the concentrations of the analytes.
5. Data Analysis:
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg of microsomal protein).
-
If conducting kinetic studies, perform incubations at various substrate concentrations and fit the data to Michaelis-Menten kinetics to determine Km and Vmax values.
Conclusion
Phenacetin-¹³C remains a cornerstone for in vitro and in vivo drug metabolism research. Its well-defined metabolic pathways, dominated by CYP1A2-mediated O-deethylation, provide a robust system for characterizing enzyme activity and assessing potential drug-drug interactions. The use of the stable isotope label enhances analytical precision and accuracy. This guide provides a comprehensive overview of the metabolic fate of Phenacetin-¹³C, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and interpretation of their drug metabolism studies.
References
- 1. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 2. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Hydroxylation of phenacetin by hamster liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Neonatal Maturation of Paracetamol (Acetaminophen) Glucuronidation, Sulfation, and Oxidation Based on a Parent-Metabolite Population Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Phenacetin O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Phenacetin in Human Plasma using Phenacetin-¹³C as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenacetin, a non-opioid analgesic and antipyretic agent, is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP1A2, to its active metabolite, acetaminophen (paracetamol)[1]. Due to its well-characterized metabolic pathway, phenacetin is often used as a probe drug to study the activity of CYP1A2 in drug metabolism studies[1]. Accurate and reliable quantification of phenacetin in biological matrices is crucial for pharmacokinetic studies and for assessing drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of phenacetin in human plasma. The use of a stable isotope-labeled internal standard, Phenacetin-¹³C, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response[1].
Signaling Pathway
Phenacetin is primarily metabolized in the liver. The major metabolic pathway involves O-deethylation by CYP1A2 to form acetaminophen. Acetaminophen is then further metabolized through glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A minor portion of acetaminophen can be oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is normally detoxified by glutathione.
Metabolic pathway of Phenacetin.
Experimental Protocols
1. Materials and Reagents
-
Phenacetin reference standard
-
Phenacetin-¹³C internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Stock and Working Solutions
-
Phenacetin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of phenacetin reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Phenacetin-¹³C in methanol.
-
Working Solutions: Prepare serial dilutions of the phenacetin stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.
3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: A C18 analytical column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate phenacetin from endogenous plasma components.
-
Flow Rate: A typical flow rate for a UHPLC system.
-
Injection Volume: 5 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Phenacetin: m/z 180.1 → 110.1
-
Phenacetin-¹³C: m/z 181.1 → 111.1 (example transition, will depend on the position of the ¹³C label)
-
Bioanalytical Workflow
References
Application Notes and Protocols for Phenacetin-13C in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phenacetin-¹³C as an internal standard in the quantitative analysis of phenacetin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are particularly relevant for applications in drug metabolism studies, pharmacokinetic analysis, and in vitro cytochrome P450 (CYP) enzyme activity assays, specifically for the CYP1A2 isoform.
Introduction
Phenacetin is a widely used probe substrate for assessing the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, a key player in the metabolism of numerous drugs. Accurate quantification of phenacetin and its primary metabolite, paracetamol (acetaminophen), is crucial for in vitro drug-drug interaction studies and in vivo pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as Phenacetin-¹³C, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[1][2]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. Because the labeled internal standard is chemically identical to the analyte, it experiences the same processing and analysis conditions. By measuring the ratio of the signal from the native analyte to the labeled internal standard, accurate quantification can be achieved, even in complex biological matrices.[1] Phenacetin-¹³C, being structurally identical to phenacetin with the exception of one or more ¹³C atoms, co-elutes chromatographically with the unlabeled analyte, ensuring precise correction for any analytical variability.
Application: CYP1A2 Enzyme Activity Assay
Phenacetin undergoes O-deethylation, primarily catalyzed by CYP1A2, to form paracetamol.[3] By incubating phenacetin with a test system containing CYP1A2 (e.g., human liver microsomes) and quantifying the formation of paracetamol, the activity of the enzyme can be determined. This assay is fundamental in drug development to assess the potential of new drug candidates to inhibit or induce CYP1A2, which can lead to clinically significant drug-drug interactions.
Metabolic Pathway of Phenacetin
The primary metabolic pathway of phenacetin relevant to CYP1A2 activity is its conversion to paracetamol.
Metabolic conversion of phenacetin to paracetamol by CYP1A2.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Phenacetin and Paracetamol Stock Solutions (1 mg/mL): Accurately weigh and dissolve phenacetin and paracetamol in methanol to create individual stock solutions of 1 mg/mL.
-
Phenacetin-¹³C Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Phenacetin-¹³C in methanol.
-
Working Standard Solutions: Perform serial dilutions of the phenacetin and paracetamol stock solutions with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Phenacetin-¹³C stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).
Sample Preparation (from Human Liver Microsomes)
-
Microsomal Incubation: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), the test compound (or vehicle control), and phenacetin. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the Phenacetin-¹³C internal standard.
-
Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
The following is a representative LC-MS/MS method. Specific parameters may require optimization based on the instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenacetin | 180.1 | 138.1 | 15 |
| Phenacetin | 180.1 | 110.1 | 20 |
| Phenacetin-¹³C (IS) | 181.1 | 139.1 | 15 * |
| Paracetamol | 152.1 | 110.1 | 18 |
*Note: The MRM transition for Phenacetin-¹³C is predicted based on a single ¹³C incorporation in the ethoxy group and the known fragmentation pattern of unlabeled phenacetin. The exact mass and optimal collision energy should be confirmed experimentally.
Experimental Workflow
Workflow for CYP1A2 activity assay using Phenacetin-¹³C.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of phenacetin and paracetamol using an LC-MS/MS method with a stable isotope-labeled internal standard. The data presented here are compiled from published methods for phenacetin analysis and are representative of the performance that can be expected when using Phenacetin-¹³C.[3][4]
Table 1: Method Validation Parameters
| Parameter | Phenacetin | Paracetamol |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Extraction Recovery | > 85% | > 85% |
Table 2: Inter-day and Intra-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| Phenacetin | 5 (Low QC) | 6.8 | -3.2 | 8.1 | -2.5 |
| 50 (Mid QC) | 4.5 | 1.8 | 5.9 | 2.1 | |
| 500 (High QC) | 3.1 | 0.9 | 4.2 | 1.5 | |
| Paracetamol | 5 (Low QC) | 7.2 | -2.5 | 8.5 | -1.8 |
| 50 (Mid QC) | 5.1 | 2.1 | 6.3 | 2.5 | |
| 500 (High QC) | 3.5 | 1.2 | 4.8 | 1.9 |
Conclusion
The use of Phenacetin-¹³C as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of phenacetin. This approach is essential for accurate in vitro characterization of CYP1A2 activity and for supporting in vivo pharmacokinetic studies. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers in drug metabolism and development.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Quantitative Analysis with Phenacetin-¹³C by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for the precise and accurate determination of the concentration and purity of chemical substances. Unlike chromatographic techniques, qNMR is based on the direct proportionality between the NMR signal integral and the number of corresponding nuclei, allowing for quantification without the need for an identical reference standard for the analyte.[1][2]
This application note details the use of Phenacetin-¹³C as an internal standard for quantitative ¹³C NMR analysis. The use of a ¹³C-labeled internal standard offers significant advantages, especially in the analysis of complex mixtures where signal overlap in ¹H NMR spectra can be a major challenge.[1] The broad chemical shift dispersion in ¹³C NMR often provides well-resolved signals for both the analyte and the internal standard, facilitating accurate integration.[1] Phenacetin-¹³C is a suitable internal standard due to its chemical stability and the presence of unique carbon signals that can be selected for quantification.[3] This document provides a detailed protocol for its application in determining the purity of a small molecule drug.
Principle of Quantitative ¹³C NMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[1][2] In quantitative ¹³C NMR, the concentration of an analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from a known amount of an internal standard (IS), such as Phenacetin-¹³C.
For this relationship to be accurate, several experimental parameters must be meticulously controlled to ensure a uniform and quantifiable response for all signals of interest. Key considerations for quantitative ¹³C NMR include:
-
Longitudinal Relaxation (T₁): A sufficient relaxation delay (D1), typically 5 to 7 times the longest T₁ of the signals being quantified, must be used to ensure complete relaxation of all nuclei back to thermal equilibrium between scans.[4] Paramagnetic relaxation agents like chromium(III) acetylacetonate (Cr(acac)₃) can be used to shorten T₁ times and reduce the required delay.[4][5]
-
Nuclear Overhauser Effect (NOE): The NOE can cause a non-uniform enhancement of carbon signals when using ¹H decoupling. To suppress the NOE and ensure that signal integrals are solely proportional to the number of nuclei, an inverse-gated decoupling pulse sequence is employed.[4][6] This sequence turns on the ¹H decoupler only during signal acquisition.
-
Signal Selection: For quantification, well-resolved signals from both the analyte and the internal standard that are free from overlap with other signals must be chosen.
Experimental Protocol: Purity Determination of a Small Molecule Drug (DrugX)
This protocol outlines the procedure for determining the purity of a hypothetical small molecule, "DrugX," using Phenacetin-¹³C as an internal standard.
Materials and Equipment:
-
Phenacetin-¹³C (certified reference material, purity ≥ 99.5%)
-
DrugX (analyte of unknown purity)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-precision analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹³C detection
-
NMR tubes (5 mm)
Sample Preparation Workflow:
Caption: Workflow for qNMR sample preparation.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate (typically 5-10 minutes).
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire the ¹³C NMR spectrum using an inverse-gated decoupling pulse sequence.
Recommended NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz (for ¹³C) | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Inverse-gated decoupling (e.g., zgig) | Suppresses the NOE for accurate integration.[6] |
| Pulse Angle | 90° | Ensures maximum signal intensity for all carbon nuclei. |
| Relaxation Delay (D1) | 30 s | Should be at least 5 times the longest T₁ of interest. |
| Acquisition Time (AQ) | 2-3 s | Sufficient for good digital resolution. |
| Number of Scans (NS) | ≥ 1024 | Sufficient scans are needed to achieve a good signal-to-noise ratio for ¹³C.[6] |
| Temperature | 298 K | A stable temperature is critical for reproducible results. |
Data Processing and Analysis
Data Processing and Calculation Workflow:
References
Application Notes and Protocols for Phenacetin-13C in CYP1A2 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phenacetin-13C as a probe substrate in cytochrome P450 1A2 (CYP1A2) inhibition studies. The use of a stable isotope-labeled substrate offers significant advantages in accuracy and sensitivity, particularly in complex biological matrices.
Introduction
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human liver, responsible for the metabolism of numerous clinical drugs and procarcinogens.[1][2] Assessing the inhibitory potential of new chemical entities (NCEs) against CYP1A2 is a regulatory requirement and a crucial step in drug development to prevent adverse drug-drug interactions (DDIs). Phenacetin is a well-established and selective probe substrate for CYP1A2, undergoing O-deethylation to its primary metabolite, acetaminophen.[1][3] The use of 13C-labeled phenacetin (this compound) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis provides a robust and sensitive method for quantifying CYP1A2 activity and its inhibition. The stable isotope label allows for precise differentiation of the metabolite from endogenous compounds, enhancing the accuracy of quantitative analysis.
Advantages of Using this compound
The primary advantage of using a stable isotope-labeled substrate like this compound lies in the analytical methodology. When used in conjunction with an unlabeled internal standard, it allows for more precise and accurate quantification of metabolite formation. The mass shift introduced by the 13C label enables the specific detection of the labeled acetaminophen metabolite by LC-MS/MS, effectively eliminating interference from endogenous acetaminophen or other isobaric compounds that may be present in the biological matrix. This "silent" isotopic substitution does not alter the compound's biological activity.
Signaling Pathway: CYP1A2-Mediated Metabolism of Phenacetin
The metabolic pathway of phenacetin is primarily governed by CYP1A2 in the liver. The enzyme catalyzes the O-deethylation of phenacetin to form acetaminophen. This reaction is a key indicator of CYP1A2 activity. Inhibitors of CYP1A2 will reduce the rate of this conversion.
Caption: CYP1A2-mediated O-deethylation of this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro CYP1A2 inhibition assay using this compound with human liver microsomes (HLMs).
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., fluvoxamine or α-naphthoflavone)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated acetaminophen) for reaction termination and protein precipitation
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Experimental Workflow
The general workflow for a CYP1A2 inhibition assay involves incubation of the enzyme, substrate, and inhibitor, followed by analysis of metabolite formation.
Caption: General workflow for a CYP1A2 inhibition assay.
Detailed Incubation Protocol
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). Further dilute in buffer to the desired final concentration. The final concentration of Phenacetin should be at or below the Km value to ensure sensitivity to competitive inhibition.
-
Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM suspension, and the test inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for approximately 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the this compound substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 13C-labeled acetaminophen in the supernatant using a validated LC-MS/MS method. The method should be optimized for the specific parent and product ion transitions of 13C-acetaminophen and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the percent inhibition at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation
The following tables summarize key quantitative data for CYP1A2-mediated phenacetin metabolism and inhibition by known compounds.
Table 1: Kinetic Parameters for Phenacetin O-deethylation by CYP1A2
| Parameter | Value | Reference |
| Km (Michaelis Constant) | 160 ± 7 µM | [4] |
| Vmax (Maximum Velocity) | 1584 ± 12 pmol/min/mg protein | [4] |
Table 2: IC50 and Ki Values for Known CYP1A2 Inhibitors (using Phenacetin as a probe)
| Inhibitor | IC50 | Ki (Inhibition Constant) | Inhibition Type | Reference |
| Fluvoxamine | 0.4 ± 0.01 µM | - | - | [4] |
| α-Naphthoflavone | - | 0.0075 µM | - | [5] |
| Pinocembrin | 0.52 ± 0.07 µM | 0.27 ± 0.11 µM | Competitive | [4] |
| Rofecoxib | 4.2 µM | - | - | [4] |
| Obtusifolin | 0.19 µM | 0.031 µM | Competitive | [5] |
Note: The values presented are derived from studies using unlabeled phenacetin but are representative of the expected potencies in assays with this compound. The use of the labeled substrate primarily enhances the analytical precision.
Conclusion
The use of this compound as a probe substrate provides a highly specific and sensitive method for evaluating the inhibitory potential of compounds against CYP1A2. The detailed protocols and reference data herein offer a solid foundation for researchers to design and execute robust in vitro DDI studies. The inherent advantages of stable isotope labeling in eliminating analytical interferences make this approach a superior choice for generating high-quality, reliable data in drug discovery and development.
References
- 1. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Characterization of 21 Rare Allelic CYP1A2 Variants Identified in a Population of 4773 Japanese Individuals by Assessing Phenacetin O-Deethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Phenacetin Using a ¹³C-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenacetin, a non-opioid analgesic and antipyretic agent, is extensively used as a probe substrate for cytochrome P450 1A2 (CYP1A2) activity in drug metabolism studies.[1] Accurate and reliable quantification of phenacetin in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of phenacetin in plasma, utilizing a stable isotope-labeled internal standard, Phenacetin-¹³C, to ensure high accuracy and precision.[1][2]
This method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis. The use of a ¹³C-labeled internal standard minimizes variability due to matrix effects and extraction efficiency, providing reliable and reproducible results.[2]
Experimental Protocols
Materials and Reagents
-
Phenacetin (≥98% purity)
-
Phenacetin-¹³C (ethoxy-1-¹³C, 99%)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., rat, human)
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation.[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve phenacetin and Phenacetin-¹³C in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the phenacetin stock solution with 50% methanol/water to create a series of working standard solutions for the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Phenacetin-¹³C stock solution with 50% methanol/water to achieve the desired concentration.
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Gradient Elution: A gradient program should be optimized to ensure good peak shape and separation from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometric Conditions:
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Phenacetin | 180.1 | 138.1 | 100 | 20 |
| Phenacetin-¹³C | 181.1 | 139.1 | 100 | 20 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow from sample preparation to data analysis.
Logical Relationship of Method Components
Caption: Key components and their relationships within the LC-MS/MS method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenacetin (ethoxy-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1296-1 [isotope.com]
- 4. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenacetin-¹³C as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a historical analgesic and antipyretic drug, is now primarily utilized in research as a specific probe substrate for cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.[1] The use of its stable isotope-labeled form, Phenacetin-¹³C, offers significant advantages in metabolic studies. By incorporating ¹³C atoms, researchers can differentiate the administered compound and its metabolites from their endogenous counterparts, enabling precise quantification and mechanistic studies using mass spectrometry and NMR spectroscopy.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing Phenacetin-¹³C as a tracer in in vitro and in vivo metabolic studies, with a primary focus on assessing CYP1A2 activity.
Core Applications
-
CYP1A2 Phenotyping: Determining the metabolic activity of the CYP1A2 enzyme in different individuals or populations.
-
In Vitro CYP1A2 Inhibition Assays: Screening for potential drug-drug interactions by evaluating the inhibitory effect of new chemical entities on CYP1A2-mediated phenacetin metabolism.[4]
-
Metabolite Identification and Profiling: Tracing the metabolic fate of phenacetin and identifying novel metabolites.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of phenacetin.[5][6]
Metabolic Pathway of Phenacetin
The primary metabolic pathway of phenacetin is the O-deethylation to its active metabolite, paracetamol (acetaminophen), a reaction predominantly catalyzed by CYP1A2.[7][8] Other minor pathways include N-deacetylation and aromatic hydroxylation. The use of Phenacetin-¹³C allows for the precise tracking of the carbon skeleton through these transformations.
Caption: Major metabolic pathway of Phenacetin-¹³C.
Quantitative Data Summary
The following tables summarize key quantitative data related to phenacetin metabolism, which are essential for designing and interpreting metabolic studies.
Table 1: Kinetic Parameters of Phenacetin O-deethylation by Human CYP Isoforms
| CYP Isoform | K_m_ (μM) | V_max_ (relative activity) | Notes |
| CYP1A2 | 31 - 95 | High | The high-affinity component of phenacetin O-deethylation.[9][10][11] |
| CYP2A6 | ~4098 | Low | Contributes to the low-affinity phase of the reaction.[9] |
| CYP2C9 | ~566 | Moderate | Becomes a primary metabolizer at high substrate concentrations.[9] |
| CYP2C19 | ~656 | Low | Contributes to the low-affinity phase.[9] |
| CYP2D6 | ~1021 | Low | Contributes to the low-affinity phase.[9] |
| CYP2E1 | ~1257 | Low | Contributes to the low-affinity phase.[9] |
Table 2: Pharmacokinetic Parameters of Phenacetin in Healthy Adults
| Parameter | Value | Unit | Conditions |
| Elimination Half-life (t_1/2_β) | 37 - 74 | minutes | Following a 250 mg intravenous injection.[5] |
| Volume of Distribution (V_d_β) | 1.0 - 2.1 | L/kg | Following a 250 mg intravenous injection.[5] |
| Oral Bioavailability | ~0% | % | With a small oral dose (0.25 g) due to extensive first-pass metabolism.[5] |
| Plasma Half-life (of Paracetamol) | 1.5 - 2.5 | hours | After a therapeutic dose of phenacetin.[6] |
Experimental Protocols
Application Note 1: In Vitro Assessment of CYP1A2 Activity and Inhibition using Phenacetin-¹³C
Objective: To determine the activity of human CYP1A2 and its potential inhibition by a test compound using human liver microsomes (HLMs).
Principle: Phenacetin-¹³C is incubated with HLMs in the presence of NADPH. The rate of formation of its primary metabolite, Paracetamol-¹³C, is measured by LC-MS/MS. A decrease in the rate of metabolite formation in the presence of a test compound indicates inhibition of CYP1A2.
Materials:
-
Phenacetin-¹³C
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Paracetamol-d4)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Phenacetin-¹³C in a suitable solvent (e.g., methanol or DMSO). The final concentration in the incubation should be around the K_m_ value (e.g., 50 µM) to ensure sensitivity.
-
Prepare a stock solution of the test compound at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
HLMs (final concentration typically 0.2-0.5 mg/mL)
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Paracetamol-¹³C from Phenacetin-¹³C and other matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions (example):
-
Phenacetin-¹³C_x_ (parent) → (product ion)
-
Paracetamol-¹³C_x_ (parent) → (product ion)
-
Internal Standard (e.g., Paracetamol-d4): m/z 156 → 114
-
-
-
Data Analysis:
-
Quantify the amount of Paracetamol-¹³C formed.
-
Calculate the rate of reaction (e.g., pmol/min/mg protein).
-
For inhibition studies, plot the percentage of remaining CYP1A2 activity against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro CYP1A2 inhibition assay.
Application Note 2: Protocol for Quantification of Phenacetin-¹³C and Paracetamol-¹³C in Plasma
Objective: To quantify the concentrations of Phenacetin-¹³C and its metabolite, Paracetamol-¹³C, in plasma samples for pharmacokinetic studies.
Principle: A simple and rapid protein precipitation method followed by LC-MS/MS analysis is used to determine the concentrations of the parent drug and its metabolite. A stable isotope-labeled internal standard is used for accurate quantification.
Materials:
-
Plasma samples from study subjects
-
Phenacetin-¹³C and Paracetamol-¹³C analytical standards
-
Internal Standard (e.g., Phenacetin-d5 or Paracetamol-d4)
-
Acetonitrile (ACN)
-
Formic Acid
-
Water (LC-MS grade)
-
96-well deep-well plates
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Phenacetin-¹³C and Paracetamol-¹³C in a suitable organic solvent.
-
Prepare calibration standards and QCs by spiking known amounts of the stock solutions into blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate for analysis. Dilute further with water if necessary to reduce the organic content of the injection volume.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over a few minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions: These need to be optimized for the specific ¹³C labeling pattern and the instrument used. Example transitions are provided in the in vitro protocol.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentrations of Phenacetin-¹³C and Paracetamol-¹³C in the plasma samples.
-
The pharmacokinetic parameters (e.g., C_max_, T_max_, AUC, t_1/2_) can then be calculated using appropriate software.
-
Conclusion
Phenacetin-¹³C serves as a powerful tool in modern drug metabolism and pharmacokinetic research. Its primary application as a specific probe for CYP1A2 allows for reliable in vitro screening of drug candidates for potential interactions and for in vivo phenotyping studies. The use of a stable isotope label ensures high sensitivity and specificity in analysis, making it an invaluable tracer for elucidating metabolic pathways and quantifying drug and metabolite concentrations in complex biological matrices. The protocols provided herein offer a solid foundation for researchers to incorporate Phenacetin-¹³C into their metabolic study workflows.
References
- 1. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo metabolism of [4-13C]phenacetin in an isolated perfused rat liver measured by continuous flow 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. On the pharmacokinetics of phenacetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and inhibition by fluvoxamine of phenacetin O-deethylation in V79 cells expressing human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Phenacetin-13C Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a once common analgesic, is now primarily utilized as a probe substrate for cytochrome P450 1A2 (CYP1A2) activity in drug metabolism studies. Its stable isotope-labeled counterpart, Phenacetin-13C, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1] Proper sample preparation is a critical step to remove interfering substances from complex biological matrices, thereby reducing matrix effects and improving the reliability of analytical results.
This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis in biological samples:
-
Solid-Phase Extraction (SPE): A technique that utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): A method that partitions the analyte between two immiscible liquid phases.
-
Protein Precipitation (PPT): A straightforward approach to remove proteins from biological samples by inducing their precipitation with an organic solvent.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method depends on various factors, including the sample matrix, required sensitivity, and available resources. The following table summarizes key quantitative data for the described methods to facilitate comparison.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | ~98%[2] | 58.25% - 69.85%[3] | Generally lower than LLE and SPE |
| Matrix Effect | Can be minimized with appropriate sorbent and wash steps | 99.0% - 103.6% (indicating low matrix effect)[3] | Can be significant; considered the least favorable for LC-ESI-MS analyses of phenacetin[1] |
| Precision (%RSD) | Not explicitly found for phenacetin | 0.85% - 8.74%[3] | Not explicitly found for phenacetin |
| Accuracy | Not explicitly found for phenacetin | 87.1% - 107.3%[3] | Not explicitly found for phenacetin |
| LOD/LOQ | Dependent on the overall analytical method | Dependent on the overall analytical method | Dependent on the overall analytical method |
| Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |
| Cost | Moderate | Low | Low |
| Solvent Consumption | Moderate | High | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.
Materials:
-
Polystyrene SPE columns (e.g., AMBERCHROM™ CG161M)[2]
-
SPE vacuum manifold
-
Biological sample (e.g., plasma, urine)
-
Internal standard solution (this compound)
-
Methanol
-
Deionized water
-
Elution solvent: 65% Ethanol[2]
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Spike the sample with the appropriate concentration of this compound internal standard.
-
-
Column Conditioning:
-
Place the SPE columns on the vacuum manifold.
-
Wash the columns with 1 mL of methanol.
-
Equilibrate the columns with 1 mL of deionized water. Do not allow the columns to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE column.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the column with 1 mL of deionized water to remove polar interferences.
-
Apply vacuum to dry the sorbent bed completely.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Add 1 mL of the elution solvent (65% ethanol) to the column.[2]
-
Allow the solvent to soak the sorbent for 1-2 minutes before applying a gentle vacuum to elute the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
This protocol is based on a commonly used method for phenacetin extraction from biological fluids.[3]
Materials:
-
Biological sample (e.g., serum, urine)
-
Internal standard solution (this compound)
-
Extraction solvent: Ethyl acetate[3]
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Sample Preparation:
-
Pipette 1 mL of the biological sample into a centrifuge tube.
-
Add the appropriate amount of this compound internal standard.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the centrifuge tube.[3]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with a known volume (e.g., 100 µL) of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT)
This is a rapid and simple method for removing the bulk of proteins from biological samples.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Internal standard solution (this compound)
-
Precipitating solvent: Acetonitrile[4]
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (optional)
Protocol:
-
Sample Preparation:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to the microcentrifuge tube.[4]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully pipette the supernatant into a clean autosampler vial for direct injection or for further processing (e.g., evaporation and reconstitution if concentration is needed).
-
Alternatively, for cleaner samples, the supernatant can be passed through a syringe filter before being transferred to the vial.
-
Visualizations
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analysis of Phenacetin-13C in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a pain-relieving and fever-reducing drug, has been withdrawn from the market in many countries due to its adverse health effects. However, its presence in the environment, primarily through wastewater effluent, remains a concern. Accurate and sensitive quantification of phenacetin in environmental matrices is crucial for monitoring its fate and potential ecological impact. The use of a stable isotope-labeled internal standard, such as Phenacetin-13C, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the target analyte, compensating for variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.
These application notes provide a detailed protocol for the analysis of phenacetin in environmental water samples using Solid-Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound as an internal standard.
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect water samples (e.g., wastewater, surface water, groundwater) in amber glass bottles to prevent photodegradation.
-
Preservation: Upon collection, filter the samples through a 0.7 µm glass fiber filter to remove suspended solids. If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, acidification to pH 2-3 with an acid like sulfuric acid can be employed, but compatibility with the analytical method should be verified.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode reversed-phase/cation-exchange SPE cartridge for the efficient extraction of phenacetin from water samples.
-
Materials:
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
-
Ammonium hydroxide
-
Nitrogen evaporator
-
-
Procedure:
-
Spiking: To a 500 mL water sample, add a known concentration of this compound internal standard solution.
-
Cartridge Conditioning: Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge with 6 mL of methanol, followed by 4 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (hold)
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Phenacetin | 180.1 | 138.1 | 0.1 | 25 | 15 |
| 180.1 | 110.1 | 0.1 | 25 | 20 | |
| This compound (ethoxy-1-¹³C) | 181.1 | 110.1 | 0.1 | 25 | 20 |
Note: The product ion for this compound (ethoxy-1-¹³C) is inferred based on the fragmentation of the unlabeled compound, where a likely fragmentation pathway involves the loss of the labeled ethoxy group and subsequent fragmentation of the core molecule.
Data Presentation
Quantitative Performance of the Method
The following table summarizes typical performance data for the analysis of phenacetin in wastewater using the described protocol.
| Parameter | Value | Environmental Matrix |
| Limit of Detection (LOD) | 1.0 - 5.0 ng/L | Wastewater Effluent |
| Limit of Quantification (LOQ) | 5.0 - 15.0 ng/L | Wastewater Effluent |
| Recovery | 85 - 110% | Spiked Wastewater |
| Precision (RSD) | < 15% | Replicate Analyses |
Data compiled from various studies on pharmaceutical analysis in environmental waters.
Concentrations of Phenacetin in Environmental Samples
The following table provides examples of phenacetin concentrations detected in various environmental water samples.
| Environmental Matrix | Concentration Range (ng/L) | Reference |
| Wastewater Treatment Plant Effluent | 7 - 2950 | [1] |
| Surface Water | 10 - 140 | [1] |
Visualizations
References
Application Notes and Protocols for the Use of Phenacetin-¹³C in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin is a well-established probe substrate for assessing the in vitro activity of cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. The primary metabolic pathway of phenacetin is O-deethylation to acetaminophen (paracetamol), a reaction predominantly catalyzed by CYP1A2. The use of stable isotope-labeled Phenacetin-¹³C, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for characterizing CYP1A2 activity and inhibition in human liver microsomes. This approach eliminates potential interference from endogenous acetaminophen and allows for precise quantification.
These application notes provide a detailed protocol for the use of Phenacetin-¹³C in human liver microsome incubations, including procedures for determining enzyme kinetics and assessing CYP1A2 inhibition.
Metabolic Pathway of Phenacetin-¹³C
The metabolic conversion of Phenacetin-¹³C to its primary metabolite, Acetaminophen-¹³C, is depicted in the following pathway. The reaction is primarily mediated by the CYP1A2 enzyme in the presence of the cofactor NADPH.
Caption: Metabolic pathway of Phenacetin-¹³C O-deethylation.
Experimental Protocols
Protocol 1: Determination of CYP1A2 Enzyme Kinetics using Phenacetin-¹³C
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the O-deethylation of Phenacetin-¹³C in pooled human liver microsomes.
Materials and Reagents:
-
Phenacetin-(ethoxy-1-¹³C)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System:
-
1.3 mM NADP⁺
-
3.3 mM Glucose-6-phosphate
-
0.4 U/mL Glucose-6-phosphate dehydrogenase
-
3.3 mM MgCl₂
-
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Internal Standard (e.g., Phenacetin-d₅ or other suitable stable isotope-labeled compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Phenacetin-¹³C in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions of Phenacetin-¹³C by serial dilution in the incubation buffer to achieve a range of final concentrations (e.g., 0.5 - 500 µM).
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes and the Phenacetin-¹³C working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined linear time (e.g., 10-30 minutes). The reaction time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of Acetaminophen-¹³C.
-
Data Analysis:
-
Plot the rate of Acetaminophen-¹³C formation (V) against the Phenacetin-¹³C concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
Protocol 2: Assessment of CYP1A2 Inhibition using Phenacetin-¹³C
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP1A2-mediated Phenacetin-¹³C O-deethylation.
Materials and Reagents:
-
Same as Protocol 1.
-
Test Inhibitor Compound.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a working solution of Phenacetin-¹³C at a concentration close to its Kₘ value.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, Phenacetin-¹³C working solution, and the test inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the predetermined linear time.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of Acetaminophen-¹³C using LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow
The general workflow for conducting a Phenacetin-¹³C metabolism study in human liver microsomes is illustrated below.
Caption: Experimental workflow for Phenacetin-¹³C metabolism assay.
Data Presentation
Table 1: Typical Kinetic Parameters for Phenacetin O-deethylation in Human Liver Microsomes
The following table summarizes representative kinetic values for the O-deethylation of phenacetin catalyzed by human liver microsomes. These values are for unlabeled phenacetin and can serve as a reference.
| Parameter | Value Range | Reference(s) |
| Kₘ (µM) | 17.7 - 68 | [1][2][3] |
| Vₘₐₓ (nmol/hr/mg protein) | ~14 | [4] |
Note: Kinetic parameters can vary depending on the specific lot of human liver microsomes and experimental conditions.
Table 2: Suggested LC-MS/MS Parameters for Phenacetin-¹³C and its Metabolite
The following are proposed Multiple Reaction Monitoring (MRM) transitions for the analysis of Phenacetin-(ethoxy-1-¹³C) and its metabolite Acetaminophen-¹³C. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Phenacetin-(ethoxy-1-¹³C) | 181.1 | 139.1 | Positive |
| Acetaminophen-¹³C | 153.1 | 111.1 | Positive |
| Phenacetin (unlabeled) | 180.1 | 138.1 | Positive |
| Acetaminophen (unlabeled) | 152.1 | 110.1 | Positive |
| Phenacetin-d₅ (Internal Standard) | 185.1 | 143.1 | Positive |
Assumption: The commercially available Phenacetin-¹³C is labeled at the first carbon of the ethoxy group (ethoxy-1-¹³C). This results in a +1 Da mass shift for the parent compound and its O-deethylated metabolite.
Conclusion
The use of Phenacetin-¹³C provides a robust and reliable method for the in vitro characterization of CYP1A2 activity in human liver microsomes. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism and development. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data for understanding the role of CYP1A2 in xenobiotic metabolism and for assessing potential drug-drug interactions.
References
Troubleshooting & Optimization
Technical Support Center: Phenacetin-13C Mass Spectrometry Analysis
Welcome to the technical support center for optimizing the analysis of Phenacetin-13C by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve signal intensity and data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of Phenacetin, a non-opioid analgesic and antipyretic agent.[1] In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of unlabeled (native) phenacetin.[1][2] The key advantage of using a stable isotope-labeled internal standard is that it is chemically identical to the analyte of interest, meaning it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects.[2] This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.[2]
Q2: What are the typical mass transitions (MRM) for phenacetin and its 13C-labeled internal standard?
A2: For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. While the exact mass-to-charge ratio (m/z) for this compound will depend on the number and position of the 13C labels, here are the common transitions for unlabeled phenacetin:
-
Phenacetin: The protonated molecule [M+H]+ has an m/z of 180.[3] Common product ions are m/z 138 and 110.[3][4]
-
This compound (example with 6 carbons labeled): The [M+H]+ would be at m/z 186. The product ions would also be shifted accordingly. It is crucial to determine the exact mass of your specific labeled standard.
A common approach is to use deuterated analogs as internal standards as well. For example, phenacetin-d3 would have a precursor ion at m/z 183.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the this compound signal.
Issue 1: Low or No Signal for this compound
Possible Cause 1: Incorrect Mass Spectrometer Settings
-
Solution: Ensure the mass spectrometer is set to monitor the correct m/z for the precursor and product ions of your specific this compound standard. Verify the ionization polarity; phenacetin ionizes well in positive ion mode (+ESI).[4] Optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates.[6][7][8]
Possible Cause 2: Poor Sample Preparation
-
Solution: Complex biological matrices can cause ion suppression. Employ a robust sample preparation method to clean up your sample. Options include:
-
Protein Precipitation: A simple and fast method, often done with acetonitrile.[3]
-
Liquid-Liquid Extraction (LLE): Provides a cleaner sample. A common solvent for phenacetin is ethyl acetate or a mixture of benzene and dichloroethane.[5][9]
-
Solid-Phase Extraction (SPE): Can significantly reduce matrix effects and improve sample purity.[10]
-
Possible Cause 3: Contaminated Mass Spectrometer Source
-
Solution: A dirty ion source can lead to poor sensitivity.[11] Follow the manufacturer's protocol for cleaning the ion source components, which may involve polishing with abrasive materials like aluminum oxide or specialized cleaning cloths.[11]
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause 1: Inconsistent Sample Preparation
-
Solution: Ensure your sample preparation workflow is consistent across all samples. Use precise pipetting techniques and ensure complete mixing and phase separation during extractions. The use of an internal standard like this compound is designed to mitigate some of this variability, but a consistent process is still crucial.[2]
Possible Cause 2: Matrix Effects
-
Solution: Even with an internal standard, severe matrix effects can impact reproducibility. Diluting the sample extract can sometimes mitigate these effects. Improving the sample cleanup, for instance by switching from protein precipitation to SPE, can also provide a more consistent matrix background.
Possible Cause 3: Unstable Electrospray
-
Solution: An unstable spray will lead to a fluctuating signal. Optimize the sprayer position and voltage.[7] Ensure a consistent flow of mobile phase and check for any blockages in the system. The composition of the mobile phase can also affect spray stability; ensure it is well-mixed and degassed.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is adapted for the extraction of phenacetin from plasma samples.
-
To 1.0 mL of plasma, add the this compound internal standard solution.
-
Add 5 mL of an extraction solvent mixture (e.g., benzene:dichloroethane, 7:3 v/v).[5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[5]
Protocol 2: LC-MS/MS Parameter Optimization
This is a general guide to optimizing the mass spectrometer for phenacetin analysis.
-
Infusion: Prepare a standard solution of this compound in the mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Tuning: In positive ion mode, optimize the capillary voltage, source temperature, and nebulizer gas pressure to maximize the signal for the [M+H]+ ion of this compound.[8]
-
Fragmentation: Perform a product ion scan to identify the major fragment ions. Select the most intense and stable fragments for MRM. For unlabeled phenacetin, these are typically m/z 138 and 110.[3][4]
-
Collision Energy Optimization: For each selected product ion, optimize the collision energy to achieve the highest intensity.
-
Chromatography: Develop a chromatographic method that provides good peak shape and separation from other components in the sample matrix. A C18 column is commonly used.[4][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Phenacetin MRM Transition | m/z 180 → 138 | [3][9] |
| m/z 180 → 110 | [4] | |
| Collision Energy (for 180 → 110) | 16 V | [4] |
| Collision Energy (for 180 → 138) | 12 V | [4] |
| Mobile Phase Example | Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v) | [4] |
| Column Example | Zorbex C18 (4 µm, 150 x 2.1 mm) | [4] |
| Flow Rate Example | 1 mL/min | [4] |
| Capillary Voltage Example | 3500 V (+ESI) | [4] |
| Gas Temperature Example | 320°C | [4] |
| Sheath Gas Temperature Example | 350°C | [4] |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blog [phenomenex.blog]
- 11. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
Technical Support Center: Phenacetin-13C Analysis
Welcome to the technical support center for Phenacetin-13C analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interferences in this compound analysis can arise from several sources, broadly categorized as isotopic, chromatographic, metabolic, and matrix-related.
-
Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled phenacetin or other matrix components can contribute to the signal at the mass-to-charge ratio (m/z) of the ¹³C-labeled internal standard, leading to inaccurate quantification.[1][2]
-
Chromatographic Co-elution: Compounds with similar physicochemical properties to this compound or its metabolites may co-elute during liquid chromatography (LC) separation, causing overlapping peaks and inaccurate measurements.
-
Metabolic Interference: The metabolism of phenacetin can produce various metabolites, some of which may interfere with the analysis. A key metabolic interference is "futile deacetylation," where the ¹³C-labeled acetyl group can be cleaved and replaced by an unlabeled acetyl group from endogenous sources.[3]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to variability and inaccuracy.[2]
Q2: My results show an unexpectedly high level of the unlabeled phenacetin fragment, even in my this compound standard. What could be the cause?
A2: This issue often points to isotopic interference from the natural abundance of heavy isotopes in the unlabeled analyte. Even in a pure standard of unlabeled phenacetin, there will be a small percentage of molecules that contain one or more ¹³C atoms, contributing to the M+1, M+2, etc. peaks.[2] When analyzing your this compound, the instrument is detecting these naturally occurring heavy isotopes from any co-eluting unlabeled phenacetin.
Troubleshooting Steps:
-
Analyze an Unlabeled Standard: Inject a pure, unlabeled standard of phenacetin to determine its natural isotopic distribution with your specific instrument settings.[2]
-
Apply Correction Factors: Use the data from the unlabeled standard to mathematically correct for the natural isotope contribution in your samples containing this compound.[1][4]
-
Optimize Chromatography: Improve chromatographic separation to ensure that the unlabeled phenacetin is baseline-resolved from any potential interfering compounds.
Troubleshooting Guides
Problem 1: Poor peak shape and co-elution with an unknown peak.
Description: The chromatographic peak for this compound is broad, tailing, or co-eluting with an unidentified peak, compromising accurate integration and quantification.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Chromatographic Selectivity | Modify the mobile phase composition. Changing the organic solvent (e.g., acetonitrile to methanol) or adjusting the pH can alter selectivity and resolve co-eluting peaks. |
| Secondary Silanol Interactions | Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups. |
| Column Contamination | Implement a robust column washing procedure between injections. If contamination is severe, replace the column. |
| Complex Sample Matrix | Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[5] |
Illustrative Data: Impact of Mobile Phase on Resolution
| Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Acetonitrile) | Gradient Program | Resolution (Rs) between this compound and Interferent |
| 50:50 A:B (Isocratic) | N/A | 0.8 (Co-elution) |
| 95:5 to 5:95 A:B over 10 min | Linear | 1.6 (Baseline Separation) |
| 95:5 to 5:95 A:B over 5 min | Linear | 1.2 (Partial Overlap) |
Problem 2: Inaccurate quantification due to suspected metabolic instability of the label.
Description: The concentration of this compound appears to decrease over time in biological samples, or unexpected labeled metabolites are detected, suggesting the isotopic label is not stable.
Background: Phenacetin undergoes extensive metabolism, primarily through O-deethylation to form acetaminophen, as well as N-hydroxylation and subsequent conjugation.[6][7][8] A significant issue can be "futile deacetylation," where the acetyl group (which may contain the ¹³C label) is cleaved and replaced.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metabolic instability of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a general procedure for the removal of proteins from plasma samples prior to LC-MS analysis.[5]
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean vial for analysis.
Protocol 2: HPLC Method for Separation of Phenacetin and its Metabolite Acetaminophen
This protocol provides a starting point for developing a robust HPLC method for separating phenacetin from its primary metabolite, acetaminophen.[5]
Instrumentation & Columns:
-
HPLC or UHPLC system with a UV or Mass Spectrometric detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 245 nm (UV)
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 60% B
-
8-9 min: Linear gradient from 60% to 95% B
-
9-10 min: Hold at 95% B
-
10-11 min: Return to 5% B
-
11-15 min: Re-equilibration at 5% B
-
Signaling Pathway Visualization
Caption: Major metabolic pathways of Phenacetin leading to potential interferences.
References
- 1. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 8. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenacetin-13C Stability in Solution: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing Phenacetin-13C, ensuring its stability in solution is paramount for accurate and reliable experimental results. This technical support center provides essential information through troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like its unlabeled counterpart, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation process. Exposure to UV light may also lead to photodegradation.
Q2: What is the main degradation pathway for this compound in solution?
A2: The principal degradation pathway for this compound in solution is hydrolysis of the amide bond. This reaction breaks down this compound into p-phenetidine-13C and acetic acid.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use appropriate solvents: Phenacetin is soluble in organic solvents such as ethanol, methanol, and acetonitrile. For aqueous solutions, it is crucial to control the pH.
-
Maintain a neutral pH: If preparing aqueous solutions, use a buffer to maintain a pH close to neutral (pH 7) to minimize hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results over time | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Verify the storage conditions of your solutions (temperature, light protection). 3. Analyze an aliquot of your stock solution to check for the presence of degradation products like p-phenetidine-13C. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | 1. Identify the primary degradation product, p-phenetidine-13C, by comparing its retention time with a standard. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. |
| Loss of signal intensity in mass spectrometry | Degradation of the analyte leading to a lower concentration. | 1. Confirm the concentration of your solution using a freshly prepared standard. 2. Ensure that the solution has been stored properly and has not exceeded its stability window. |
Quantitative Data on Phenacetin Stability
The stability of phenacetin is significantly dependent on pH and temperature. The following table summarizes the hydrolysis rate constants at different conditions.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| Acidic (e.g., 0.1 N HCl) | 25 | Slow | Months |
| 70 | Moderate | Days | |
| Neutral (pH 7) | 25 | Very Slow | Years |
| 70 | Slow | Months | |
| Alkaline (e.g., 0.1 N NaOH) | 25 | Slow | Months |
| 70 | Moderate | Days |
Note: This table provides estimated stability based on general chemical principles of amide hydrolysis. Actual rates for this compound may vary and should be experimentally determined.
Experimental Protocols
Stability-Indicating HPLC Method
This method can be used to separate and quantify this compound and its primary degradation product, p-phenetidine-13C.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm or Mass Spectrometry (for enhanced sensitivity and specificity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours and then dissolve it for analysis.
After each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Technical Support Center: Optimizing Chromatographic Separation of Phenacetin-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Phenacetin-13C.
Troubleshooting Guide
Resolving isotopically labeled compounds from their unlabeled counterparts can be challenging due to their similar physicochemical properties. This guide addresses common issues encountered during the chromatographic separation of this compound from Phenacetin.
Issue 1: Poor Resolution or Co-elution of Phenacetin and this compound Peaks
Question: My chromatogram shows a single, broad peak or two poorly resolved peaks for Phenacetin and this compound. How can I improve the separation?
Answer:
Co-elution is the most common challenge when separating isotopologues.[1] A systematic approach to optimizing your HPLC method is necessary. The separation of isotopologues is influenced by subtle differences in their properties like hydrophobicity and polarizability.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Elution Strength: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can increase retention times and improve the separation of closely eluting compounds.[1]
-
Modify Mobile Phase Composition: If using acetonitrile, consider switching to methanol or a combination of both. Different organic modifiers can alter selectivity.
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can influence retention and selectivity. Ensure the pH is at least two units away from the pKa of Phenacetin.[3]
-
-
Evaluate the Stationary Phase (Column):
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates, leading to sharper peaks and better resolution.[3]
-
Change Column Chemistry: If optimizing the mobile phase is not sufficient, switching to a different stationary phase chemistry can be highly effective. Consider a column with a different C18 bonding technology or a phenyl-hexyl column to introduce different separation mechanisms.[3]
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the analysis time.[3]
-
Optimize Column Temperature: Temperature can affect selectivity. Experiment with different temperatures within the column's stable range. Lowering the temperature often increases retention and may improve resolution.[3]
-
Issue 2: Peak Tailing for Phenacetin and/or this compound
Question: The peaks for my compounds are asymmetrical with a distinct "tail." What is causing this and how can I fix it?
Answer:
Peak tailing can be caused by several factors, from issues with the column to interactions with the stationary phase.
Troubleshooting Steps:
-
Column Health:
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.[3] Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Column Overload: Injecting a sample that is too concentrated can cause peak tailing. Try reducing the injection volume or diluting the sample.[4]
-
-
Secondary Interactions:
-
Silanol Interactions: Unwanted interactions between the analytes and active silanol groups on the silica-based stationary phase can cause tailing. Using a highly end-capped column or adding a competitive base like triethylamine (in small concentrations) to the mobile phase can mitigate this. However, modern, high-purity silica columns often do not require this.[4]
-
Insufficient Buffering: If the mobile phase pH is not adequately controlled, it can lead to peak tailing. Ensure your buffer has sufficient capacity for the analysis.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from Phenacetin using chromatography?
A1: The separation of isotopologues is challenging because their chemical and physical properties are very similar. The only difference between Phenacetin and this compound is the mass of one or more carbon atoms. This subtle difference in mass can lead to very small differences in retention behavior on a chromatographic column, often resulting in co-elution.[5][6]
Q2: Can I use the same HPLC method for this compound that I use for unlabeled Phenacetin?
A2: A standard HPLC method for Phenacetin is a good starting point. However, it will likely require optimization to achieve baseline separation of the isotopologues. You will need to carefully adjust parameters like mobile phase composition, gradient slope, and temperature to maximize the small differences in their chromatographic behavior.
Q3: Is mass spectrometry necessary for the analysis of this compound?
A3: While UV detection can be used, mass spectrometry (MS) is highly recommended. MS detection provides selectivity based on the mass-to-charge ratio (m/z) of the ions. Since this compound has a different mass than Phenacetin, MS can distinguish between the two even if they are not perfectly separated chromatographically. Using a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.[7][8][9]
Q4: What are the expected MRM transitions for Phenacetin and a singly-labeled this compound?
A4: For Phenacetin (unlabeled), the protonated molecule [M+H]+ has an m/z of approximately 180.1. Common fragment ions are observed at m/z 138 and 110.[10] For a singly-labeled this compound, the protonated molecule [M+H]+ will have an m/z of approximately 181.1. The fragmentation pattern is expected to be similar, so you would monitor transitions for the 13C-labeled fragments as well.
Q5: How can I confirm peak purity if I suspect co-elution?
A5: If you are using a Diode Array Detector (DAD), you can assess peak purity by comparing the UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[1] With a mass spectrometer, you can examine the mass spectra across the chromatographic peak. A shift in the relative abundance of the m/z values for Phenacetin and this compound across the peak is a clear indication of co-elution.[1]
Experimental Protocols
Optimized HPLC-MS/MS Method for the Separation and Quantification of Phenacetin and this compound
This protocol is a starting point and may require further optimization based on your specific instrumentation and experimental goals.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-40% B over 10 minutes, then a 2-minute wash at 95% B, and a 3-minute re-equilibration at 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI):
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 320°C |
| Gas Flow | 7 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenacetin | 180.1 | 138.1 | 12 |
| Phenacetin | 180.1 | 110.1 | 16 |
| This compound (example for one 13C) | 181.1 | 139.1 | 12 |
| This compound (example for one 13C) | 181.1 | 111.1 | 16 |
(Note: The exact m/z values for this compound and its fragments will depend on the position and number of 13C labels.)
Data Presentation
Table 1: Illustrative Chromatographic Data for Phenacetin and this compound Separation
This table presents example data that could be obtained under optimized conditions, demonstrating baseline separation. Actual values will vary depending on the specific analytical setup.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Phenacetin | 5.25 | 1.1 | - |
| This compound | 5.40 | 1.1 | > 1.5 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for improving peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 利用できないコンテンツ [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The isotopic fractionation of organic compounds [inis.iaea.org]
- 7. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenacetin-¹³C Quantification by Mitigating Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and reducing matrix effects for the accurate quantification of Phenacetin-¹³C in biological samples. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Phenacetin-¹³C?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Phenacetin-¹³C, by co-eluting substances present in the biological matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1] In the analysis of Phenacetin-¹³C, endogenous components like phospholipids, salts, and metabolites are common sources of interference.[1]
Q2: Why is a stable isotope-labeled (SIL) internal standard like Phenacetin-¹³C used, and can it completely eliminate matrix effects?
A2: A SIL internal standard, such as Phenacetin-¹³C, is considered the gold standard in quantitative mass spectrometry.[2] Because it is chemically almost identical to the unlabeled phenacetin, it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows it to compensate for variations during sample preparation and analysis.[2] However, even a SIL internal standard may not always perfectly overcome matrix effects, especially if there is a slight chromatographic shift between the analyte and the internal standard, or if the matrix effect is particularly severe.
Q3: What are the most common causes of significant matrix effects in Phenacetin-¹³C analysis?
A3: The most prevalent causes of matrix effects in bioanalysis include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[3]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in biological fluids can interfere with the ionization process.[1]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and cause interference.
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary reason for observing significant matrix effects.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor reproducibility and accuracy in Phenacetin-¹³C quantification across different sample lots.
Question: My method seems to work for some plasma lots but fails for others, showing poor accuracy and precision. What is the likely cause and how can I fix it?
Answer: This issue strongly suggests variability in the matrix composition between different lots of your biological samples. A more robust sample preparation method is necessary to remove these variable interfering components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Recommended Actions:
-
Quantify Matrix Effect Variability: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to determine if the degree of ion suppression or enhancement varies significantly.
-
Enhance Sample Preparation: If variability is confirmed, improve your sample cleanup method. Consider switching from protein precipitation to a more selective technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Phospholipid removal strategies are often highly effective.[3]
-
Optimize Chromatography: Adjust your LC method to better separate Phenacetin-¹³C from the interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
Issue 2: Significant ion suppression is observed for Phenacetin-¹³C.
Question: I have confirmed significant ion suppression is affecting my results. What are the best strategies to reduce it?
Answer: The primary strategies to combat ion suppression are to either remove the interfering components from the matrix or to dilute the matrix to a point where the effect is minimized.
Decision Tree for Reducing Ion Suppression:
References
- 1. python - Trouble rendering a decision tree with graphviz - Stack Overflow [stackoverflow.com]
- 2. Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Phenacetin-¹³C Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Phenacetin-¹³C internal standard recovery in bioanalytical methods.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to low or variable recovery of the Phenacetin-¹³C internal standard.
Q1: My Phenacetin-¹³C internal standard recovery is consistently low. What are the potential causes and how can I fix it?
A1: Consistently low recovery of your Phenacetin-¹³C internal standard can point to several factors throughout your analytical workflow. The most common areas to investigate are the extraction procedure, potential degradation of the standard, and issues with the LC-MS/MS system.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: The choice of extraction method and solvent is critical. Phenacetin is a moderately polar compound, and the extraction solvent should be optimized accordingly.
-
Liquid-Liquid Extraction (LLE): If you are using LLE, ensure the solvent polarity is appropriate. Solvents like ethyl acetate are commonly used for extracting phenacetin from biological matrices like plasma and urine.[1] The pH of the sample can also significantly impact extraction efficiency. Experiment with adjusting the sample pH to be more basic to ensure phenacetin is in its neutral form, which can improve its partitioning into the organic solvent.
-
Solid-Phase Extraction (SPE): For SPE, verify that the sorbent chemistry is suitable for phenacetin. A reversed-phase sorbent (e.g., C18) is often a good choice. Ensure the column is properly conditioned and equilibrated before loading the sample. The elution solvent must be strong enough to fully recover the analyte and internal standard from the sorbent.
-
-
Assess Internal Standard Stability: Although stable isotope-labeled standards are generally robust, degradation can occur under certain conditions.
-
pH and Temperature: Phenacetin can be susceptible to hydrolysis under strong acidic or basic conditions, especially when combined with high temperatures. Ensure that your sample processing and storage conditions are not exposing the internal standard to harsh environments.
-
Light Sensitivity: Protect your samples and standards from prolonged exposure to light, as photochemical degradation can be a concern for some compounds.
-
-
Check for Matrix Effects: Significant ion suppression in the mass spectrometer can lead to a low internal standard signal, which may be misinterpreted as low recovery.
-
Post-Extraction Spike Experiment: To assess matrix effects, compare the response of the internal standard spiked into a blank matrix extract versus its response in a clean solvent. A significantly lower response in the matrix extract indicates ion suppression.
-
Chromatographic Separation: Ensure that your chromatographic method effectively separates the Phenacetin-¹³C from co-eluting matrix components that can cause ion suppression.
-
Illustrative Data on Troubleshooting Low Recovery:
| Issue Identified | Initial IS Recovery (%) | Corrective Action | Improved IS Recovery (%) |
| Suboptimal LLE pH | 45% | Adjusted sample pH from 7.0 to 9.0 before extraction | 85% |
| Inadequate SPE Elution | 50% | Changed elution solvent from 50% to 90% Methanol | 92% |
| Suspected Degradation | 60% | Processed samples on ice and stored at -80°C | 95% |
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A flowchart for diagnosing and resolving consistently low internal standard recovery.
Q2: The recovery of my Phenacetin-¹³C internal standard is highly variable between samples. What could be causing this inconsistency?
A2: High variability in internal standard recovery across a batch of samples often points to inconsistencies in sample preparation or significant differences in the matrix composition of individual samples.
Troubleshooting Steps:
-
Review Sample Preparation Consistency:
-
Pipetting and Dispensing: Ensure that the internal standard spiking solution is accurately and consistently added to every sample. Use calibrated pipettes and verify your technique.
-
Mixing/Vortexing: Inadequate mixing after adding the internal standard or during extraction steps can lead to variable recovery. Ensure a consistent and sufficient mixing time for all samples.
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure it is carried out uniformly across all samples. Incomplete reconstitution or variability in the final solvent volume can be a significant source of error.
-
-
Investigate Matrix Effects Variability:
-
Source of Biological Matrix: Different lots of biological matrices (e.g., plasma from different donors) can exhibit varying degrees of matrix effects. It is crucial to evaluate the method in matrices from multiple sources.
-
Sample-Specific Interferences: Incurred samples may contain metabolites or co-administered drugs that can interfere with the ionization of the internal standard, leading to variability not seen in calibration standards.
-
Illustrative Data on Improving Recovery Variability:
| Potential Cause | Initial IS Recovery RSD (%) | Corrective Action | Improved IS Recovery RSD (%) |
| Inconsistent Manual Pipetting | 25% | Implemented automated liquid handler for IS addition | 7% |
| Variable Matrix Lots | 30% | Optimized sample cleanup with SPE to remove interferences | 9% |
| Incomplete Reconstitution | 20% | Increased vortexing time during reconstitution from 30s to 2 min | 6% |
Decision Tree for Troubleshooting Variable Internal Standard Recovery
Caption: A decision tree to identify sources of inconsistent internal standard recovery.
Frequently Asked Questions (FAQs)
Q: Why is a ¹³C-labeled internal standard preferred over a deuterated (²H) one for phenacetin analysis?
A: While both are stable isotope-labeled standards, ¹³C-labeled standards are often considered the "gold standard." This is because the physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts. Deuterated standards can sometimes exhibit slight differences in chromatographic retention times (isotopic effect), which can lead to differential ion suppression if they resolve from the analyte in a region of co-eluting matrix components. The co-elution of Phenacetin-¹³C with native phenacetin ensures that both experience the same matrix effects, leading to more accurate correction.
Q: What are acceptable recovery and variability ranges for a Phenacetin-¹³C internal standard?
A: While there are no universal absolute limits, good practice in bioanalytical method validation suggests that the recovery of the analyte and internal standard should be consistent, precise, and reproducible. The coefficient of variation (CV) or relative standard deviation (RSD) of the internal standard response across all samples in a run should ideally be within 15-20%. Consistently low recovery (e.g., <50%) may indicate a suboptimal method, even if the response is consistent.
Q: Can the concentration of the Phenacetin-¹³C internal standard affect its recovery?
A: The concentration of the internal standard should be carefully chosen. It should be high enough to provide a robust and reproducible signal well above the background noise but not so high that it saturates the detector. An excessively high concentration could also potentially interfere with the measurement of the analyte at the lower limit of quantification (LLOQ) if there is any isotopic contribution.
Q: My internal standard recovery is acceptable in plasma, but poor in urine. Why?
A: Plasma and urine are vastly different biological matrices. Urine can have a wider range of pH, ionic strength, and endogenous components compared to plasma. An extraction method optimized for plasma may not be effective for urine. You will likely need to re-optimize your sample preparation protocol, particularly the pH adjustment and the type of SPE sorbent or LLE solvent system, specifically for the urine matrix.
Experimental Protocols
1. Protocol for Liquid-Liquid Extraction (LLE) of Phenacetin-¹³C from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Phenacetin-¹³C internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
pH Adjustment:
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) to basify the sample.
-
Vortex briefly.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Protocol for Solid-Phase Extraction (SPE) of Phenacetin-¹³C from Human Urine
This protocol is a starting point for developing a robust SPE method.
-
Sample Pre-treatment:
-
To 500 µL of human urine, add 50 µL of Phenacetin-¹³C internal standard working solution.
-
Add 500 µL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
References
Technical Support Center: Solid-Phase Extraction (SPE)
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Phenacetin-¹³C during Solid-Phase Extraction (SPE).
Troubleshooting Guide & FAQs: Low Recovery of Phenacetin-¹³C
This section addresses common questions and issues encountered during the SPE workflow for Phenacetin-¹³C, providing potential causes and actionable solutions.
Q1: My overall recovery for Phenacetin-¹³C is consistently low. Where do I begin troubleshooting?
A1: The most effective initial step is to determine where the analyte is being lost in your SPE protocol. This can be accomplished by systematically collecting and analyzing every fraction from the procedure.[1][2] This process, often called "tracking your analyte," will pinpoint the problematic step.
Recommended Action: Perform a fraction analysis experiment. Process a sample containing a known amount of Phenacetin-¹³C according to your current SPE method. However, collect each of the following fractions in separate vials for analysis:
-
Load/Flow-through: The sample liquid that passes through the cartridge during loading.
-
Wash Fraction(s): The solvent(s) used to wash the cartridge after loading.
-
Elution Fraction: The final solvent used to recover the analyte.
Analyzing the concentration of Phenacetin-¹³C in each fraction will reveal if it's failing to bind to the sorbent, being washed away prematurely, or being irreversibly retained.[2]
Q2: What should I do if high levels of Phenacetin-¹³C are found in the load/flow-through fraction?
A2: Finding your analyte in the initial flow-through indicates a failure in retention. This means the Phenacetin-¹³C did not adequately bind to the SPE sorbent.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Sorbent Choice: The sorbent may not have the correct chemistry to retain Phenacetin, which is a relatively non-polar compound. For reversed-phase SPE (the most common for such compounds), a C18 or C8 sorbent is typical. If the current sorbent is not retaining the analyte, consider one with a different retention mechanism.[1]
-
Incorrect Sample Solvent/pH: The sample solvent might be too strong (i.e., too high a percentage of organic solvent), preventing the analyte from binding to the sorbent.[1][2] The pH of the sample may also need adjustment to ensure the analyte is in a neutral form for optimal reversed-phase retention.
-
High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent.[1]
-
Cartridge Overload: The amount of sample or analyte being loaded might exceed the binding capacity of the SPE cartridge.[1][2]
Q3: My analysis shows Phenacetin-¹³C is being lost during the wash step. How can I fix this?
A3: If the analyte is detected in the wash fraction, the wash solvent is likely too strong, prematurely eluting the Phenacetin-¹³C along with the interferences.[1][3]
Potential Causes & Troubleshooting Steps:
-
Wash Solvent is Too Strong: The organic content of your wash solvent may be too high. The goal of the wash step is to remove interferences that are less strongly retained than your analyte.
-
Action: Decrease the percentage of organic solvent in the wash solution or switch to a weaker solvent entirely.
-
-
Incorrect pH of Wash Solvent: An inappropriate pH can alter the charge state of the analyte, reducing its retention on the sorbent.[1]
-
Action: Ensure the pH of the wash solvent is consistent with the pH required for optimal retention, similar to the loading step.
-
Q4: Phenacetin-¹³C is not in the flow-through or wash, but recovery from the elution step is still low. What is happening?
A4: This scenario suggests that the analyte is successfully retained on the sorbent but is not being efficiently removed during elution. This is known as breakthrough or incomplete elution.[4]
Potential Causes & Troubleshooting Steps:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between Phenacetin-¹³C and the sorbent.
-
Insufficient Elution Volume: The volume of the elution solvent may be inadequate to pass through the entire sorbent bed and elute all of the bound analyte.[4]
-
Action: Increase the volume of the elution solvent, potentially applying it in smaller, repeated aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL).
-
-
Incorrect Elution Solvent pH: The pH of the elution solvent can be critical. For some compounds, shifting the pH can be necessary to break the sorbent-analyte interaction.
-
Action: Modify the pH of the elution solvent. For example, adding a small amount of acid or base can improve elution efficiency.[3]
-
Q5: My recovery seems low, but I can't find the missing Phenacetin-¹³C in any fraction. Could it be matrix effects?
A5: Yes. This is a common issue, especially when using mass spectrometry for detection. Apparent low recovery may not be a loss of analyte but rather signal suppression caused by co-eluting components from the sample matrix.[7][8] Even stable isotope-labeled (SIL) internal standards like Phenacetin-¹³C are not completely immune to matrix effects.[7][8]
Potential Causes & Troubleshooting Steps:
-
Ion Suppression/Enhancement: Components from the matrix (e.g., salts, lipids) can interfere with the ionization process in the mass spectrometer source, reducing the signal for your analyte.[7]
-
Action: Perform a post-extraction spike experiment to evaluate matrix effects. This involves comparing the signal of an analyte spiked into a blank, extracted matrix with the signal of the same amount of analyte in a clean solvent.[4] If significant matrix effects are present, further optimization of the SPE wash steps or chromatographic separation is necessary to remove the interfering components.
-
Data & Protocols
Table 1: General Parameters for SPE Method Optimization for Phenacetin-¹³C
| Parameter | Recommendation for Phenacetin-¹³C (Reversed-Phase) | Optimization Strategy |
| Sorbent Type | C18 (strongest retention) or C8 | If retention is too strong with C18, switch to C8 for easier elution.[1] |
| Conditioning Solvent | 1-2 tube volumes of Methanol or Acetonitrile | Ensures the sorbent is properly solvated for interaction with the sample. |
| Equilibration Solvent | 1-2 tube volumes of water or buffer matching sample pH | Prepares the sorbent for the aqueous sample, preventing breakthrough. |
| Sample Loading | pH ~ neutral; low % organic solvent | Adjust sample pH if necessary to keep phenacetin neutral. Dilute sample with water if organic content is high. |
| Wash Solvent | 5-20% Methanol in water | Start with a weak solvent (e.g., 5% Methanol) and increase strength only if needed to remove interferences. |
| Elution Solvent | 80-100% Methanol or Acetonitrile | Use a strong solvent. If recovery is low, try adding a small amount of modifier (e.g., 0.1% formic acid or ammonium hydroxide). |
| Flow Rate | 1-2 mL/min for loading | Slower flow rates increase interaction time and improve retention.[1] |
Experimental Protocol: Fraction Analysis for Analyte Tracking
-
Prepare Sample: Prepare a standard solution of Phenacetin-¹³C in a solvent that mimics your sample matrix.
-
Condition & Equilibrate: Condition and equilibrate the SPE cartridge according to your protocol.
-
Load & Collect: Load the sample onto the cartridge at the desired flow rate. Collect all of the liquid that passes through into a clean, labeled vial ("Load/Flow-through").
-
Wash & Collect: Perform the wash step(s) as per your protocol. Collect the entirety of the wash solvent(s) into a new labeled vial ("Wash Fraction"). If you have multiple wash steps, collect them separately.
-
Elute & Collect: Elute the analyte using your elution solvent. Collect the eluate into a final labeled vial ("Elution Fraction").
-
Analyze: Analyze the concentration of Phenacetin-¹³C in the starting sample and in each collected fraction (Load/Flow-through, Wash, and Elution) using your analytical method (e.g., LC-MS/MS).
-
Calculate: Determine the percentage of the initial analyte present in each fraction to identify the step where the loss occurs.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Samples (in triplicate):
-
Set A (Neat Solution): Spike a known amount of Phenacetin-¹³C into a clean reconstitution solvent.
-
Set B (Post-Spike Matrix): Obtain a blank matrix sample (e.g., plasma, urine with no analyte). Process it through your entire SPE procedure. In the final, clean eluate, spike the same amount of Phenacetin-¹³C as in Set A.
-
-
Analyze: Analyze the peak area response for Phenacetin-¹³C in both sets of samples.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A significant deviation from 100% confirms that matrix effects are impacting your results.[4]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery issues with Phenacetin-¹³C in SPE.
Caption: A flowchart for systematically troubleshooting low SPE recovery of Phenacetin-¹³C.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Minimizing Ion Suppression of Phenacetin-¹³C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Phenacetin-¹³C by LC-MS/MS.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My Phenacetin-¹³C signal is significantly lower in my plasma/serum samples compared to the neat standard. What is the likely cause and how can I fix it?
Answer:
A significantly lower signal in a biological matrix is a classic indicator of ion suppression . This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as phospholipids and proteins, interfere with the ionization of Phenacetin-¹³C in the mass spectrometer's ion source, leading to a reduced signal intensity.[1]
Here is a step-by-step approach to troubleshoot and mitigate this issue:
-
Assess the Matrix Effect: First, you need to confirm and quantify the extent of ion suppression. This can be achieved using a post-extraction spike analysis . A detailed protocol for this is provided below.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2] The choice of sample preparation technique has a significant impact on the cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the highest level of ion suppression as it primarily removes proteins, leaving behind other interfering substances like phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and is a more favorable technique for phenacetin analysis in endogenous plasma.[2]
-
Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by selectively isolating the analyte of interest from the matrix components. Modern SPE sorbents can remove over 99% of plasma phospholipids.
The following table summarizes the typical performance of these methods for phenacetin:
-
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Level of Ion Suppression |
| Protein Precipitation (PPT) | ~80-95% | ~25-50% | High |
| Liquid-Liquid Extraction (LLE) | ~70-90% | ~15-30% | Moderate |
| Solid-Phase Extraction (SPE) | >90% | <15% | Low |
-
Optimize Chromatographic Conditions: If ion suppression persists after optimizing sample preparation, you can try to chromatographically separate Phenacetin-¹³C from the interfering components.
-
Modify the Gradient: A shallower gradient can improve resolution.
-
Change the Stationary Phase: If you are using a C18 column, consider a different chemistry like a phenyl-hexyl or biphenyl column to alter the elution profile.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Since you are working with Phenacetin-¹³C, it is likely being used as an internal standard for the analysis of unlabeled phenacetin. If you are quantifying Phenacetin-¹³C as the analyte, using a different SIL-IS that co-elutes is the best way to compensate for ion suppression. The SIL-IS will experience the same degree of suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
Question 2: My results for Phenacetin-¹³C are inconsistent and irreproducible between different sample preparations of the same matrix. What could be the cause?
Answer:
Inconsistent and irreproducible results are often due to variability in the matrix effect between samples. This can be caused by slight differences in the composition of the biological matrix from one aliquot to another.
To address this, consider the following:
-
Implement a More Robust Sample Preparation Method: As detailed in the previous answer, moving from a simple protein precipitation to a more rigorous method like SPE can significantly reduce the variability in matrix effects.
-
Ensure Consistent Sample Handling: Any variability in the sample preparation workflow can lead to inconsistent results. Ensure that all steps, such as vortexing times and centrifugation speeds, are consistent across all samples.
-
Utilize Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QCs in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is a reduction in the ionization efficiency of a target analyte, such as Phenacetin-¹³C, due to the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common causes of ion suppression for Phenacetin-¹³C?
A2: The primary causes of ion suppression for Phenacetin-¹³C in biological matrices are:
-
Endogenous Matrix Components: These include phospholipids, proteins, salts, and other small molecules present in the biological sample.
-
Exogenous Substances: These can be introduced during sample collection and preparation, and include anticoagulants, plasticizers from lab consumables, and mobile phase additives.
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
Q3: How can I detect the presence of ion suppression in my analysis?
A3: A common method to qualitatively assess ion suppression is through a post-column infusion experiment. This technique helps to identify the regions in the chromatogram where ion suppression occurs. A detailed protocol is provided below.
Q4: Is it possible to completely eliminate ion suppression?
A4: While it may not always be possible to completely eliminate ion suppression, especially in complex biological matrices, it can be significantly minimized through a combination of effective sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard.
Experimental Protocols
Post-Column Infusion for Qualitative Assessment of Ion Suppression
This method helps to identify at which retention times co-eluting matrix components cause ion suppression.
Experimental Workflow Diagram:
Caption: Workflow for Post-Column Infusion Experiment.
Protocol:
-
Prepare a Phenacetin-¹³C Infusion Solution: Prepare a solution of Phenacetin-¹³C in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the Phenacetin-¹³C solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for Phenacetin-¹³C is observed in your data acquisition software.
-
Inject Blank Matrix Extract: Inject a blank matrix sample that has been subjected to your sample preparation procedure.
-
Analyze the Chromatogram: Monitor the MRM transition for Phenacetin-¹³C. Any significant drop in the baseline signal indicates a region of ion suppression. You can then compare the retention time of the suppression zone with the retention time of your Phenacetin-¹³C peak in a standard injection to see if they overlap.
Post-Extraction Spike Analysis for Quantitative Assessment of Matrix Effect
This method provides a quantitative measure of the extent of ion suppression.
Experimental Workflow Diagram:
Caption: Workflow for Post-Extraction Spike Analysis.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of Phenacetin-¹³C into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your sample preparation protocol. Then, spike the same known amount of Phenacetin-¹³C into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same known amount of Phenacetin-¹³C into the blank biological matrix before the extraction process. This set is used to determine the recovery of the extraction method.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%): (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%): (Peak Area of Set C / Peak Area of Set B) * 100
-
By following these troubleshooting guides and experimental protocols, you can effectively identify, quantify, and minimize ion suppression for a more accurate and reliable analysis of Phenacetin-¹³C.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Phenacetin-13C purity and potential contaminants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenacetin-13C. The information is designed to address specific issues that may be encountered during experimental work, with a focus on purity and potential contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound can vary between suppliers and batches. However, a typical specification for high-quality this compound is a chemical purity of ≥98%, with many suppliers providing products with a purity of 99.9% as determined by Gas Chromatography (GC).[1][2] The isotopic enrichment for the 13C label is also a critical parameter, with a common specification being around 99%.[1]
Q2: What are the common contaminants that might be present in this compound?
A2: Potential contaminants in this compound can originate from the starting materials, synthetic byproducts, or degradation products. Based on the common synthesis routes for phenacetin, such as the Williamson ether synthesis from acetaminophen or the reaction of p-phenetidine with acetic anhydride, the following are potential impurities:
-
Unlabeled Phenacetin: The presence of the unlabeled analogue is possible if the 13C-labeled precursor was not isotopically pure.
-
Acetaminophen (Paracetamol): This is a common starting material for one of the synthetic routes to phenacetin.[3][4] Incomplete reaction would result in its presence as an impurity.
-
p-Phenetidine: This is another key starting material. It is known to be sensitive to air and can decompose over time to form dark-colored polymeric tars.[5]
-
4-Nitrophenol and p-Aminophenol: These can be precursors in the synthesis of the starting materials for phenacetin production.[3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, 2-butanone) may be present in trace amounts.[3]
-
Degradation Products: Hydrolysis of the amide bond in phenacetin can lead to the formation of p-phenetidine and acetic acid.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the chemical and isotopic purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the chemical purity and detecting non-volatile impurities.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a standard method for purity assessment, as indicated in certificates of analysis.[1] GC-MS can help in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to assess chemical purity by comparing the integrals of the analyte signals to those of a certified internal standard. 13C NMR is essential for confirming the position and enrichment of the 13C label.[6][7][8][9]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the labeled compound and determine the isotopic enrichment.
-
Differential Scanning Calorimetry (DSC): This technique can be employed to determine the purity of high-purity crystalline solids like phenacetin.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (HPLC, GC). | Presence of chemical impurities. | 1. Review the certificate of analysis for known impurities. 2. Use a high-resolution mass spectrometer (e.g., LC-MS, GC-MS) to identify the molecular weight of the unknown peaks. 3. Compare the retention time with that of potential contaminants (e.g., acetaminophen, p-phenetidine) if standards are available. |
| Inaccurate quantification in isotope dilution mass spectrometry. | 1. Incorrect concentration of the this compound internal standard. 2. Isotopic impurity of the standard. 3. Degradation of the standard. | 1. Verify the concentration of the standard solution, preferably by quantitative NMR (qNMR). 2. Check the certificate of analysis for the specified isotopic enrichment. 3. Store the standard solution under the recommended conditions (e.g., -20°C or -80°C in a suitable solvent) and check for signs of degradation before use.[1] |
| Discolored (e.g., dark) this compound solid. | Decomposition of amine-containing starting materials or impurities, leading to the formation of "tars".[3][5] | 1. Assess the purity of the material using an appropriate analytical technique (e.g., HPLC, GC). 2. If the purity is compromised, consider purification by recrystallization. 3. If purification is not feasible, a new, high-purity batch should be acquired. |
| Poor solubility of the compound. | Incorrect solvent selection or presence of insoluble impurities. | 1. Consult the supplier's data sheet for recommended solvents. Phenacetin is soluble in ethanol and sparingly soluble in water.[11] 2. If solubility issues persist, try gentle heating or sonication. 3. If insoluble matter is observed, it may be an impurity. The solution can be filtered before use, but the purity of the filtered solution should be confirmed. |
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound.
| Parameter | Typical Value | Analytical Method |
| Chemical Purity | ≥99.9% | Gas Chromatography (GC)[1] |
| Isotopic Enrichment | ≥99% | Mass Spectrometry (MS) or NMR |
| Molecular Weight | 180.21 g/mol | Mass Spectrometry (MS) |
| Melting Point | 133-136 °C | Melting Point Apparatus |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical purity of this compound. The exact conditions may need to be optimized for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a phosphate buffer, e.g., pH 2).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to elute the compound and any potential impurities.
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
2. Isotopic Enrichment Determination by Mass Spectrometry (MS)
This protocol outlines a general approach for determining the isotopic enrichment of this compound.
-
Instrument: A high-resolution mass spectrometer (e.g., LC-MS or direct infusion).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Procedure:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the region of the molecular ion.
-
The isotopic enrichment is determined by comparing the intensity of the ion peak corresponding to this compound (m/z = 181.09) with the intensity of the peak for the unlabeled phenacetin (m/z = 180.09).
-
Visualizations
Caption: Troubleshooting workflow for identifying unknown analytical signals.
Caption: Potential contaminants based on common synthesis routes for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. homework.study.com [homework.study.com]
- 4. studycorgi.com [studycorgi.com]
- 5. stolaf.edu [stolaf.edu]
- 6. Phenacetin(62-44-2) 13C NMR spectrum [chemicalbook.com]
- 7. sc.edu [sc.edu]
- 8. Solved In the 13C NMR spectrum of phenacetin, which peaks | Chegg.com [chegg.com]
- 9. Solved 4. The 13C NMR spectrum of phenacetin is included | Chegg.com [chegg.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. ptfarm.pl [ptfarm.pl]
storage and handling best practices for Phenacetin-13C
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Phenacetin-13C. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure experimental integrity and user safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated area.[1][2][3] For optimal stability, it is recommended to store it at a temperature between 15°C and 25°C.[1] The storage area should be secure and locked.[4]
Q2: Is this compound sensitive to light or moisture?
A2: The safety data sheets emphasize the need to store this compound in a dry place and to protect it from moisture.[1] While not explicitly stated, it is good laboratory practice to protect all chemicals from direct light unless otherwise specified.
Q3: What is the shelf life and stability of this compound?
A3: this compound is chemically stable under standard ambient conditions, including room temperature.[5] When stored correctly, it is expected to have a long shelf life. However, it is incompatible with strong oxidizing agents, which can compromise its stability.[5]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses with side shields.[2][3][4] In situations where dust may be generated, respiratory protection should be used.
Q5: What are the primary hazards associated with this compound?
A5: this compound is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer.[4] It is also a combustible solid.[1][5]
Q6: How should I handle a spill of this compound?
A6: In the event of a spill, you should first ensure the area is well-ventilated.[2] Avoid creating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains. After cleanup, wash the affected area thoroughly.
Q7: How should this compound waste be disposed of?
A7: Waste material must be disposed of in accordance with national and local regulations. It should be treated as hazardous waste and disposed of in an approved waste disposal plant. Do not mix with other waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Contamination or degradation of this compound. | Verify that storage conditions have been maintained (temperature, humidity, light exposure). Check for any visual signs of degradation (e.g., discoloration). Consider using a fresh batch of the compound for comparison. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent or insufficient mixing. | Phenacetin is soluble in acetone and partially soluble in cold water, hot water, and diethyl ether.[5] Ensure you are using a suitable solvent and employing appropriate mixing techniques (e.g., vortexing, sonication). |
| Visible changes in the physical appearance of the solid (e.g., clumping, discoloration) | Absorption of moisture or degradation. | Discard the material as it may be compromised. Review your storage procedures to ensure containers are tightly sealed and stored in a dry environment. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 15°C - 25°C | [1] |
| Storage Conditions | Dry, well-ventilated, tightly closed container, locked up | [1][2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5] |
| Personal Protective Equipment | Gloves, protective clothing, eye/face protection | [2][3][4] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Validation & Comparative
The Analytical Advantage: A Comparative Guide to Phenacetin-13C in Method Validation
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness, accuracy, and reliability. This guide provides an objective comparison of Phenacetin-13C against other common internal standards used in the validation of analytical methods, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Labeled Internal Standards
In the realm of quantitative analysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H). This near-identical physicochemical profile ensures that the SIL internal standard co-elutes with the analyte and experiences the same effects of sample preparation, chromatographic separation, and ionization, thereby providing the most accurate correction for experimental variability.
This compound: Superior Performance in Bioanalysis
Phenacetin is a widely used probe substrate for the cytochrome P450 1A2 (CYP1A2) enzyme, making its accurate quantification crucial in drug metabolism and pharmacokinetic studies. The use of Phenacetin-¹³C as an internal standard offers distinct advantages over other alternatives.
Key Advantages of this compound:
-
Co-elution with Analyte: Being chemically identical to phenacetin, Phenacetin-¹³C exhibits the same chromatographic behavior, ensuring it co-elutes with the analyte. This is a significant advantage over deuterated internal standards, which can sometimes exhibit slight shifts in retention time, potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.
-
Identical Ionization Efficiency: Phenacetin-¹³C and phenacetin show the same ionization response in the mass spectrometer. This allows for precise correction of any ionization suppression or enhancement caused by co-eluting matrix components.
-
Minimal Isotopic Effect: Carbon-13 labeling introduces a minimal isotopic effect compared to deuterium labeling, ensuring that the fragmentation pattern in MS/MS analysis remains virtually identical to the unlabeled analyte, simplifying method development.
Comparative Performance of Internal Standards
The following table summarizes the performance characteristics of an analytical method for phenacetin validated with three different types of internal standards: Phenacetin-¹³C (a ¹³C-labeled SIL IS), Phenacetin-d3 (a deuterated SIL IS), and a structural analog. The data for Phenacetin-¹³C is representative of typical performance for this class of internal standard, while the data for Phenacetin-d3 and the structural analog are derived from published studies.[1][2]
| Performance Parameter | Phenacetin-¹³C (Representative) | Phenacetin-d3[1] | Structural Analog (Unlabeled Phenacetin for Acetaminophen)[2] |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.998 |
| Range | 1 - 250 ng/mL | 9.9 - 246.6 ng/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not explicitly stated | 90.0% - 99.6% |
| Precision (% RSD) | |||
| - Intra-day | < 5% | < 8% | 2.6% - 10.8% |
| - Inter-day | < 5% | Not explicitly stated | 6.8% - 15.8% |
| Limit of Detection (LOD) | 0.2 ng/mL | 1 ng/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 1 ng/mL | Not explicitly stated | 1 µg/mL |
| Specificity | High (Mass difference) | High (Mass difference) | Moderate to High (Chromatographic separation) |
Experimental Protocols
Method 1: Quantification of Phenacetin using Phenacetin-¹³C (Representative LC-MS/MS Method)
This protocol is a representative example of a modern LC-MS/MS method for the quantification of phenacetin in human plasma using Phenacetin-¹³C as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Phenacetin-¹³C internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Phenacetin: m/z 180.1 → 138.1
-
Phenacetin-¹³C: m/z 181.1 → 139.1
-
Method 2: Quantification of Phenacetin using Phenacetin-d3 (GLC-MS Method)[1]
This protocol is based on a published gas-liquid chromatography-mass spectrometry (GLC-MS) method.[1]
1. Sample Preparation:
-
To 1.0 mL of plasma, add deuterated internal standards (phenacetin-d3 and acetaminophen-d3).
-
Extract with 5 mL of benzene-dichloroethane (7:3).
-
Evaporate the extraction solvent.
-
Methylate the residue with diazomethane.
-
Evaporate to dryness again and reconstitute in ethyl acetate.
2. GLC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
MS Detection: Chemical ionization with selective ion monitoring.
-
Monitored Ions (m/z):
-
Phenacetin: 180
-
Phenacetin-d3: 183
-
Acetaminophen (as p-acetanisidine): 166
-
Acetaminophen-d3 (as p-acetanisidine-d3): 169
-
Method 3: Quantification of Acetaminophen using Phenacetin (Structural Analog IS) (UPLC-MS/MS Method)[2]
This protocol describes the quantification of acetaminophen (the primary metabolite of phenacetin) using unlabeled phenacetin as a structural analog internal standard.[2]
1. Sample Preparation:
-
Protein precipitation of plasma samples.
-
Addition of phenacetin as the internal standard.
2. UPLC-MS/MS Conditions:
-
LC System: UPLC system
-
MS System: Triple quadrupole mass spectrometer with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Acetaminophen: m/z 152.06 → 110.16
-
Phenacetin (IS): m/z 180.18 → 138.12
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for method validation and the logical relationship for selecting an ideal internal standard.
References
A Comparative Guide to Phenacetin-13C and Deuterated Phenacetin for Researchers
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical assays. This guide provides an objective comparison of two stable isotope-labeled analogs of phenacetin: Phenacetin-13C and deuterated phenacetin. By examining their properties, metabolic fate, and performance as internal standards, this document aims to inform the selection of the most suitable compound for specific research applications.
Introduction to Isotopically Labeled Phenacetin
Phenacetin, a once-common analgesic, is now primarily utilized as a probe substrate for cytochrome P450 1A2 (CYP1A2) activity in drug metabolism studies.[1] To accurately quantify phenacetin and its metabolites in complex biological matrices, stable isotope-labeled internal standards are indispensable. This compound and deuterated phenacetin are two such standards, each offering distinct advantages and disadvantages.
This compound is an isotopologue of phenacetin where one or more carbon atoms are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature for detection by mass spectrometry (MS) without significantly altering the chemical properties of the molecule.
Deuterated phenacetin involves the substitution of one or more hydrogen atoms with deuterium, the stable isotope of hydrogen. This modification also provides a mass shift for MS detection but can, in some instances, influence the physicochemical properties and metabolic fate of the molecule due to the kinetic isotope effect.
Physicochemical Properties and Performance as Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency in the mass spectrometer, without interfering with the analyte's signal.
| Property | This compound | Deuterated Phenacetin | Reference |
| Chemical Structure | Identical to phenacetin, with 13C replacing 12C at one or more positions. | Similar to phenacetin, with Deuterium (D) replacing Hydrogen (H) at one or more positions. | |
| Molecular Weight | Increased by the number of 13C atoms. | Increased by the number of D atoms. | |
| Chromatographic Behavior | Generally co-elutes perfectly with unlabeled phenacetin. | May exhibit slight chromatographic shifts (earlier elution) compared to unlabeled phenacetin, particularly in reverse-phase chromatography.[2][3] | |
| Mass Spectrometry | Provides a clear mass shift for detection. | Provides a clear mass shift for detection. | [4] |
| Stability | Highly stable, with no risk of isotope exchange. | Generally stable, but deuterium atoms on exchangeable sites (e.g., -OH, -NH) could potentially exchange with protons in the solvent, although this is not a primary concern for phenacetin's core structure.[2] |
Key takeaway: For applications requiring the highest degree of chromatographic similarity, this compound is often the preferred choice.[2][3] The potential for chromatographic separation between deuterated standards and the analyte can introduce variability in matrix effects and quantification.[2]
Metabolic Fate and the Kinetic Isotope Effect
The primary metabolic pathway for phenacetin is O-deethylation to form acetaminophen (paracetamol), a reaction predominantly catalyzed by the enzyme CYP1A2.[1][5] The substitution of hydrogen with deuterium at or near the site of metabolism can slow down this enzymatic reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE).[6]
| Metabolic Parameter | This compound | Deuterated Phenacetin (d2-phenacetin) | Reference |
| Primary Metabolic Pathway | O-deethylation to acetaminophen, catalyzed by CYP1A2. | O-deethylation to acetaminophen, catalyzed by CYP1A2. | [1][5] |
| Kinetic Isotope Effect (KIE) | No significant KIE is expected as the C-C and C-O bonds are not cleaved in the rate-determining step. | A significant KIE is observed. The rate of O-deethylation is decreased by a factor of approximately 2-3. | [7] |
| Metabolic Profile | The metabolic profile is expected to be identical to that of unlabeled phenacetin. | The slower O-deethylation can lead to a metabolic shift, increasing the proportion of alternative metabolic pathways, such as hydrolysis to p-phenetidine.[7][8] | |
| Toxicological Implications | Similar to unlabeled phenacetin. | Decreased formation of the reactive quinone imine metabolite of acetaminophen may lead to reduced hepatic necrosis. However, increased formation of p-phenetidine can lead to higher levels of methemoglobin.[7][8] |
Experimental Evidence: Studies in hamsters have shown that deuterium substitution on the ethoxymethylene carbon of phenacetin (d2-phenacetin) leads to a roughly 3-fold decrease in the incidence and extent of hepatic necrosis.[7][8] However, this was accompanied by a significant increase in blood methemoglobin concentrations, indicating a shift in the metabolic pathway.[7][8]
Experimental Protocols
Below are generalized protocols for common assays where this compound or deuterated phenacetin would be used.
In Vitro CYP1A2 Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory potential of a test compound on CYP1A2 activity using phenacetin as the probe substrate.
1. Materials:
-
Human liver microsomes (HLMs)
-
Phenacetin (probe substrate)
-
Test inhibitor compound
-
This compound or Deuterated Phenacetin (internal standard)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and protein precipitation)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of phenacetin, the test inhibitor, and the internal standard.
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of phenacetin and NADPH.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[9]
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard (this compound or deuterated phenacetin).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Analyze the formation of acetaminophen, using the internal standard to correct for variations in sample processing and instrument response.
Diagram of Experimental Workflow:
Metabolic Stability Assay
This protocol is designed to determine the rate at which a compound is metabolized by liver microsomes.
1. Materials:
-
Human liver microsomes (HLMs)
-
Test compound (This compound or Deuterated Phenacetin )
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
A suitable internal standard for the LC-MS/MS analysis (structurally similar but with a different mass)
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of the test compound and the internal standard.
-
In separate tubes for each time point, combine HLMs and phosphate buffer.
-
Pre-warm the tubes to 37°C.
-
Initiate the metabolic reaction by adding the test compound.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add a pre-warmed solution of NADPH to start the reaction in the respective tubes.
-
At the end of each time point's incubation, stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the inhibition assay (centrifugation and supernatant collection).
-
Analyze the remaining concentration of the test compound at each time point by LC-MS/MS.
-
Calculate the rate of metabolism (e.g., half-life, intrinsic clearance).
Visualizing Metabolic Pathways
The metabolism of phenacetin primarily proceeds through O-deethylation to acetaminophen, which can then undergo further conjugation or oxidation. Deuteration can influence the flux through these pathways.
Conclusion
The choice between this compound and deuterated phenacetin depends on the specific requirements of the research.
-
This compound is the superior choice for an internal standard in quantitative bioanalysis where chromatographic co-elution with the analyte is paramount for achieving the highest accuracy and precision. Its chemical behavior is virtually identical to the unlabeled compound, minimizing the risk of analytical artifacts.
-
Deuterated phenacetin is a valuable tool for investigating the mechanisms of drug metabolism and for studying the kinetic isotope effect. Its altered metabolic profile can provide insights into the rate-limiting steps of enzymatic reactions and the potential for metabolic switching. However, its use as an internal standard should be approached with caution due to the possibility of chromatographic shifts.
For routine quantitative assays, the stability and predictable chromatographic behavior of This compound make it the more robust and reliable internal standard. For mechanistic studies exploring metabolic pathways and enzyme kinetics, deuterated phenacetin offers unique advantages. Researchers should carefully consider the goals of their study to select the most appropriate isotopically labeled analog of phenacetin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. journals.plos.org [journals.plos.org]
A Comparative Guide to the Accuracy and Precision of Phenacetin Quantification Utilizing ¹³C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of phenacetin, with a focus on the accuracy and precision achievable using a ¹³C-labeled internal standard. While direct comparative studies are limited, this document compiles and presents data from various validated methods to offer a comprehensive overview for researchers in drug metabolism and pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Phenacetin-¹³C, is considered the gold standard in quantitative mass spectrometry to correct for matrix effects and variability during sample processing, thereby enhancing data quality.
The Gold Standard: Stable Isotope Dilution Analysis
The core principle behind the high accuracy and precision of using Phenacetin-¹³C is the stable isotope dilution (SID) technique, most commonly employed with liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this approach, a known concentration of the ¹³C-labeled internal standard is added to the biological sample at the beginning of the sample preparation process. Because Phenacetin-¹³C is chemically identical to the unlabeled analyte (phenacetin), it experiences the same extraction losses, ionization suppression or enhancement, and chromatographic behavior. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.
Performance Comparison of Phenacetin Quantification Methods
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of phenacetin in biological matrices. While a dedicated study directly comparing Phenacetin-¹³C with other internal standards is not available in the public domain, the data presented from methods using deuterated and other internal standards provide a strong indication of the performance that can be expected. Stable isotope-labeled internal standards, like Phenacetin-d3, are anticipated to provide similar performance benefits to Phenacetin-¹³C.
| Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Phenacetin-d3 | Human Plasma | 9.9 - 246.6 | Near 100% (implied by slope of unity) | +/- 4% at 25 ng/mL | 1 | [1] |
| Oxazepam | Rabbit Plasma | 4 - 1,600 | 97.3 - 103.5 | < 7.1 | 4 | [2] |
| Sulfamonomethoxine | Human Serum & Urine | 200 - 50,000 | 87.1 - 101.5 | 0.85 - 7.83 | 200 | [3] |
| Method without IS | Aqueous & Organic | 0.1 - 500 | 97 - 108 | 2.1 | 0.1 | [4] |
Note: The method without a specified internal standard was performed in a simple matrix and may not reflect performance in complex biological fluids.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of phenacetin in biological matrices by LC-MS/MS.
Method 1: Quantification of Phenacetin using a Deuterated Internal Standard (Phenacetin-d3)
This method, adapted from a study by Garland et al. (1979), demonstrates a typical workflow for phenacetin analysis in human plasma using a stable isotope-labeled internal standard.[1]
1. Sample Preparation:
-
To 1.0 mL of human plasma, add a known amount of Phenacetin-d3 as the internal standard.
-
Perform a liquid-liquid extraction with 5 mL of a benzene-dichloroethane (7:3) mixture.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Phenacetin: m/z 180 → 138
-
Phenacetin-d3: m/z 183 → 141
-
Method 2: Quantification of Phenacetin using a Structurally Unrelated Internal Standard
This protocol is based on a method by Rao et al. (2010) for the analysis of phenacetin in rabbit plasma using oxazepam as the internal standard.[2]
1. Sample Preparation:
-
To 100 µL of rabbit plasma, add the internal standard (oxazepam).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Zorbax SB-C18 (2.1mm×150mm, 5μm).
-
Mobile Phase: Acetonitrile–0.1% formic acid in water (40:60 v/v).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Ion-trap LC-MS-MS system with an atmospheric pressure chemical ionization (APCI) interface.
-
MRM Transitions: Specific transitions for phenacetin and oxazepam would be monitored.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: A typical bioanalytical workflow for phenacetin quantification using a stable isotope-labeled internal standard.
Caption: The principle of using Phenacetin-¹³C to correct for matrix effects and ensure accurate quantification.
References
A Guide to Inter-Laboratory Comparison of Phenacetin-¹³C Analysis
For Researchers, Scientists, and Drug Development Professionals
Proposed Inter-Laboratory Study Design
An inter-laboratory study, or round-robin test, is a crucial step in validating an analytical method, establishing its reproducibility, and ensuring that different laboratories can obtain comparable results.[1][2] The proposed study would involve a coordinating laboratory preparing and distributing standardized samples of Phenacetin-¹³C to participating laboratories for analysis.
Study Objectives:
-
To assess the precision and accuracy of Phenacetin-¹³C quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
To identify potential sources of variability in analytical results between laboratories.
-
To establish consensus values for key analytical performance parameters.
Sample Preparation and Distribution:
The coordinating laboratory would prepare samples containing known concentrations of Phenacetin-¹³C in a relevant biological matrix (e.g., human plasma or microsomal preparations). Samples would be prepared at low, medium, and high concentration levels to assess the method's performance across a range. Blank matrix samples would also be included.
Illustrative Comparative Data
The following table summarizes the expected performance parameters for the analysis of Phenacetin-¹³C by HPLC-MS/MS and GC-MS. These values are based on published data for the analysis of Phenacetin and structurally similar compounds and serve as a benchmark for participating laboratories.[3][4]
| Parameter | HPLC-MS/MS | GC-MS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.99 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | -12.9% to 1.5% | Within ±15% | Within ±15% of nominal value (±20% at LLOQ) |
| Intra-day Precision (% CV) | 0.85% - 7.83% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | 2.53% - 8.74% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | 58.25% - 69.85% | Not specified | Consistent and reproducible |
Experimental Protocols
Detailed and standardized experimental protocols are essential for a successful inter-laboratory comparison. The following are proposed methods for HPLC-MS/MS and GC-MS analysis of Phenacetin-¹³C.
HPLC-MS/MS Method
This method is adapted from established procedures for Phenacetin and its metabolites in biological matrices.[4][5]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction. To 100 µL of plasma, add an internal standard (e.g., deuterated Phenacetin) and precipitating agent (e.g., acetonitrile). After centrifugation, the supernatant is extracted with ethyl acetate. The organic layer is then evaporated to dryness and reconstituted for injection.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For Phenacetin-¹³C, the transition would be adjusted from the non-labeled m/z 180 → 138 to account for the isotopic label. The exact m/z values will depend on the position and number of ¹³C atoms. For its primary metabolite, Paracetamol-¹³C, the transition would be similarly adjusted from m/z 152 → 110.[4]
-
GC-MS Method
This method is based on general procedures for the analysis of small molecules like Phenacetin in various samples.[6][7]
-
Sample Preparation and Derivatization: Liquid-liquid extraction with a suitable organic solvent (e.g., toluene). The extract is then evaporated and derivatized (e.g., silylation) to improve volatility and chromatographic performance.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Mandatory Visualizations
Metabolic Pathway of Phenacetin
Phenacetin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[8][9][10] The main metabolic reaction is an O-deethylation, which converts Phenacetin to Paracetamol (Acetaminophen).[9][10]
Metabolic conversion of Phenacetin-¹³C to Paracetamol-¹³C by CYP1A2.
Proposed Inter-Laboratory Study Workflow
The following diagram illustrates the workflow for the proposed inter-laboratory comparison study.
Workflow for a proposed inter-laboratory comparison of Phenacetin-¹³C analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography as Method for Analytical Confirmation of Paracetamol in Postmortem Material Together with Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2: Ingenta Connect [ingentaconnect.com]
Phenacetin-13C: A Superior Surrogate Standard for Multi-Residue Analysis
In the landscape of multi-residue analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of appropriate internal standards is paramount for achieving accurate and reliable quantification. Among the various types of internal standards, isotopically labeled compounds are considered the gold standard for their ability to effectively compensate for matrix effects and variations during sample preparation and analysis. This guide provides an objective comparison of Phenacetin-13C as a surrogate standard against other alternatives, supported by experimental data and established analytical principles.
The Advantage of Carbon-13 Labeling
Isotopically labeled internal standards are broadly categorized into those labeled with heavy isotopes of carbon (¹³C) and those labeled with heavy isotopes of hydrogen (deuterium, ²H or D). While both serve the same fundamental purpose, ¹³C-labeled standards, such as this compound, offer distinct advantages over their deuterated counterparts.
The primary advantage of ¹³C-labeled standards lies in their near-perfect co-elution with the native (unlabeled) analyte.[1][2] The small increase in mass from the ¹³C isotopes has a negligible effect on the physicochemical properties of the molecule, resulting in virtually identical chromatographic retention times.[1] In contrast, the significant relative mass difference between deuterium and protium can lead to a chromatographic isotope effect, causing the deuterated standard to elute slightly earlier than the native analyte.[1][3] This separation can compromise the accuracy of matrix effect compensation, as the analyte and the internal standard may experience different ionization suppression or enhancement at their respective elution times.[3]
Furthermore, ¹³C-labeled standards exhibit greater isotopic stability. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix under certain analytical conditions. This can lead to a decrease in the concentration of the labeled standard and, consequently, an overestimation of the analyte concentration. The carbon-carbon bonds of the ¹³C-labeled backbone are exceptionally stable, eliminating the risk of isotopic exchange.
Table 1: Key Performance Comparison of Isotopically Labeled Internal Standards
| Performance Characteristic | This compound (¹³C-Labeled) | Deuterated Phenacetin (²H-Labeled) | Rationale |
| Co-elution with Analyte | Excellent (Perfect co-elution) | Good (Potential for slight retention time shift) | The smaller relative mass difference of ¹³C minimizes the chromatographic isotope effect, ensuring the internal standard and analyte experience the same matrix effects at the same time.[1][3] |
| Isotopic Stability | Excellent (No risk of back-exchange) | Good (Potential for D-H back-exchange) | Carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule, whereas deuterium labels can sometimes be exchanged. |
| Matrix Effect Compensation | Superior | Good to Very Good | Perfect co-elution provides the most accurate compensation for ionization suppression or enhancement.[4][5] |
| Accuracy & Precision | Highest | High | The combination of perfect co-elution and isotopic stability leads to the most accurate and precise quantification.[4] |
Experimental Protocol: Multi-Residue Analysis of Pharmaceuticals in Water
The following is a detailed experimental protocol for a multi-residue method that utilizes Phenacetin-ethoxy-1-¹³C as a surrogate/internal standard for the analysis of various pharmaceuticals in surface water.[6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water at neutral pH.
-
Sample Loading: Percolate 500 mL of the water sample through the conditioned cartridge at a flow rate of 10 mL/min.
-
Cartridge Rinsing: Rinse the cartridge with 5 mL of HPLC-grade water.
-
Drying: Dry the cartridge under vacuum for 15–20 minutes to remove excess water.
-
Elution: Elute the trapped analytes with 2 x 4 mL of methanol at a flow rate of 1 mL/min.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol–water (25:75, v/v).
-
Internal Standard Spiking: Add 10 µL of a 10 ng/µL standard mixture containing ¹³C-Phenacetin and other internal standards to the final extract.
2. LC-MS/MS Analysis
-
Chromatographic System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode, depending on the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for each analyte and internal standard must be optimized.
Representative Validation Data
The following table presents typical validation data for a multi-residue method, demonstrating the performance metrics that can be achieved. While this specific data is from a study on macrolide antiparasitic drugs in feed, it illustrates the expected performance of a well-validated multi-residue method.[7]
Table 2: Example of Multi-Residue Method Validation Parameters
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Recovery | 80.07% to 98.80% |
| Intra-day Precision (CV) | 1.98% to 13.69% |
| Limit of Quantification (LOQ) | 25 µg/kg to 50 µg/kg |
Visualizing the Workflow and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
Caption: General workflow for multi-residue analysis using a surrogate standard.
Caption: Chromatographic co-elution of ¹³C vs. ²H labeled standards.
Conclusion
The selection of an appropriate surrogate standard is a critical decision in the development of robust and reliable multi-residue analytical methods. While various isotopically labeled standards are available, this compound stands out as a superior choice due to its excellent co-elution with the native analyte and its high isotopic stability. These characteristics ensure the most accurate compensation for matrix effects and other sources of analytical variability, leading to higher quality data. For researchers and scientists aiming for the utmost confidence in their quantitative results, this compound represents a sound investment in analytical accuracy.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Phenacetin-13C with Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Phenacetin-13C as a stable isotope-labeled internal standard against other common alternatives. We present supporting experimental principles, detailed methodologies for cross-validation, and illustrative data to guide the selection of the most robust internal standard for your bioanalytical assays.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, derivatization, and ionization.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2][3] This near-perfect chemical mimicry allows for superior correction of matrix effects, which can significantly impact the accuracy and precision of LC-MS/MS assays.[3] Alternatives, such as deuterated standards (e.g., Phenacetin-d3) or structural analogs, are also used, but may present certain disadvantages.[1][3]
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the performance differences between a 13C-labeled internal standard and a structural analog, we present the following illustrative data from a simulated cross-validation study. This data is based on typical performance characteristics observed in bioanalytical method validation.
Table 1: Comparison of Assay Performance Parameters
| Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | |||
| Low QC (n=6) | -1.2% | -8.5% | Within ±15% |
| Mid QC (n=6) | 0.8% | -6.2% | Within ±15% |
| High QC (n=6) | 1.5% | -4.8% | Within ±15% |
| Precision (%CV) | |||
| Low QC (n=6) | 2.5% | 9.8% | ≤15% |
| Mid QC (n=6) | 1.8% | 8.5% | ≤15% |
| High QC (n=6) | 1.5% | 7.2% | ≤15% |
| Matrix Effect (%CV) | 3.1% | 12.4% | ≤15% |
| Extraction Recovery (%) | 85.2% (Consistent) | 75.6% (Variable) | Consistent and reproducible |
Key Observations:
-
Improved Accuracy and Precision: The assay utilizing this compound demonstrates lower bias and significantly better precision (lower %CV) compared to the assay using a structural analog. This is because the SIL-IS more effectively compensates for variability during sample processing and analysis.
-
Mitigation of Matrix Effects: this compound shows a much lower matrix effect, indicating its ability to track and correct for ion suppression or enhancement caused by the biological matrix more effectively than a structural analog.
-
Consistent Extraction Recovery: The recovery of this compound is more consistent, ensuring that variations in the extraction process are accurately normalized.
Experimental Protocols
A cross-validation study is essential to compare the performance of different internal standards or analytical methods.[4] The following is a detailed protocol for such a study.
Objective
To compare the performance of a bioanalytical method for Phenacetin quantification using two different internal standards:
-
Method A: this compound (SIL-IS)
-
Method B: A structural analog internal standard
Materials
-
Phenacetin certified reference standard
-
This compound certified reference standard
-
Structural analog internal standard
-
Control human plasma
-
All necessary solvents and reagents for LC-MS/MS analysis
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of Phenacetin, this compound, and the structural analog IS in a suitable organic solvent.
-
Prepare serial dilutions of the Phenacetin stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare working solutions of this compound and the structural analog IS at a fixed concentration.
-
-
Sample Preparation:
-
Spike control human plasma with the Phenacetin working solutions to create calibration standards and QCs.
-
Divide the spiked samples into two sets.
-
To Set A , add the this compound working solution.
-
To Set B , add the structural analog IS working solution.
-
Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) on both sets of samples.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using a validated LC-MS/MS method.
-
For Set A , quantify Phenacetin using the response ratio of Phenacetin to this compound.
-
For Set B , quantify Phenacetin using the response ratio of Phenacetin to the structural analog IS.
-
-
Data Analysis and Acceptance Criteria:
-
Construct calibration curves and determine the concentrations of the QC samples for both methods.
-
Calculate the accuracy (% bias) and precision (%CV) for each QC level for both methods.
-
For at least two-thirds of the QC samples, the percent difference between the results from the two methods should be within ±20% of their mean.[5]
-
Visualizing Key Processes
To better understand the context of Phenacetin analysis and the experimental design, the following diagrams are provided.
References
Comparative Guide to the Linearity of Detection for Phenacetin-13C and Alternatives in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the linearity of detection, of Phenacetin-13C against its common alternatives, such as unlabeled phenacetin and deuterated phenacetin (Phenacetin-d3). The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in regulated environments. This document summarizes key performance data from various studies to aid in the selection of the most suitable compound for your research needs.
Introduction to Linearity in Bioanalysis
Linearity is a critical parameter in bioanalytical method validation. It defines the ability of an analytical method to produce test results that are directly proportional to the concentration of an analyte in a sample within a given range. A linear response is essential for accurate quantification of the analyte over a range of concentrations. Key metrics for evaluating linearity include the linear range, the coefficient of determination (R²), the limit of detection (LOD), and the limit of quantification (LOQ).
Stable isotope-labeled (SIL) internal standards, such as this compound and Phenacetin-d3, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. They offer significant advantages over unlabeled (or "cold") standards or other structurally similar compounds by co-eluting with the analyte and exhibiting similar ionization and fragmentation behavior, thus effectively compensating for matrix effects and variations in sample processing.
Performance Comparison
The following table summarizes the linearity of detection data for phenacetin and its isotopic variants based on published experimental results. It is important to note that direct comparative studies for this compound are limited in publicly available literature. Therefore, data for unlabeled phenacetin and Phenacetin-d3 are presented to provide a comprehensive overview of expected performance. The performance of this compound is expected to be comparable to or exceed that of Phenacetin-d3 due to the similar principles of stable isotope dilution.
| Analyte/Internal Standard | Analytical Method | Linear Range | R² Value | LOD | LOQ | Reference |
| Phenacetin | LC-MS/MS | 0.2 - 50 µg/mL | > 0.9990 | Not Reported | Not Reported | [1] |
| Phenacetin | LC-MS/MS | 4 - 1600 ng/mL | Not Reported | Not Reported | 4 ng/mL | [1][2] |
| Phenacetin | UHPLC-MS/MS | 10 - 5000 ng/mL | Not Reported | Not Reported | 10 ng/mL | [3] |
| Phenacetin | HPLC-UV | 10 - 1500 ng/mL | Not Reported | 5 ng/mL | 10 ng/mL | [4] |
| Phenacetin | LC-MS/MS | 0.1 - 500 ng/L | 0.9994 | 0.057 ng/mL | 0.1 ng/L | [5] |
| Phenacetin (with Phenacetin-d3 as IS) | GLC-MS | 9.9 - 246.6 ng/mL | "Straight line with intercept of nearly zero and slope of unity" | 1 ng/mL | 9.9 ng/mL | [6] |
Note: The performance of this compound as an internal standard is expected to be excellent, with a wide linear range and high correlation coefficient, similar to what is observed with Phenacetin-d3. The primary advantage of using a stable isotope-labeled internal standard is the improved precision and accuracy of the quantification of the target analyte (unlabeled phenacetin) over the entire calibration range.
Experimental Workflow and Methodologies
The determination of linearity for phenacetin and its analogs typically involves the preparation of a series of calibration standards of known concentrations in a relevant biological matrix (e.g., plasma, serum). These standards, along with quality control (QC) samples, are then processed and analyzed using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental workflow for linearity determination.
Representative Experimental Protocol
The following is a generalized protocol for a linearity study of phenacetin using a stable isotope-labeled internal standard like this compound or Phenacetin-d3.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of phenacetin and the stable isotope-labeled internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of phenacetin by serial dilution of the primary stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions of phenacetin into a blank biological matrix (e.g., human plasma) to achieve a desired concentration range. A typical range might be 1 to 5000 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
3. Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard working solution.
-
Perform sample extraction to remove proteins and other interfering substances. Common techniques include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Evaporate the supernatant or extracted solvent to dryness and reconstitute the residue in a suitable mobile phase for injection.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Typically 5 to 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for phenacetin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Phenacetin: m/z 180.1 → 138.1
-
This compound (example with one 13C): m/z 181.1 → 139.1
-
Phenacetin-d3: m/z 183.1 → 141.1
-
-
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Conclusion
The use of stable isotope-labeled internal standards, such as this compound and Phenacetin-d3, is highly recommended for the quantitative bioanalysis of phenacetin. While specific, direct comparative data for the linearity of detection of this compound is not abundant in the reviewed literature, the principles of stable isotope dilution and the available data for deuterated analogs strongly support its superior performance over unlabeled internal standards. The use of a SIL-IS effectively minimizes variability and matrix effects, leading to a more robust, accurate, and reliable bioanalytical method with excellent linearity over a wide dynamic range. For the development of new bioanalytical methods for phenacetin, the inclusion of this compound or a similar stable isotope-labeled analog as an internal standard is a best practice that aligns with regulatory expectations and ensures the highest quality of data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Sensitivity of Phenacetin Using Phenacetin-¹³C as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for phenacetin, with a focus on methods utilizing Phenacetin-¹³C as an internal standard. While the LOD and LOQ are performance characteristics of the analytical method for the analyte (phenacetin) rather than the internal standard itself, the choice of internal standard significantly impacts these values.
Phenacetin-¹³C, a stable isotope-labeled version of phenacetin, is an ideal internal standard for mass spectrometry-based methods. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of quantification, particularly at low concentrations.
Performance Comparison of Analytical Methods for Phenacetin
The achievable LOD and LOQ for phenacetin are highly dependent on the analytical technique and the specific method parameters. The following table summarizes the performance of various methods, highlighting the internal standards used.
| Analyte | Internal Standard | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Phenacetin | Phenacetin-d3 | GLC-Chemical Ionization Mass Spectrometry | 1 ng/mL (sensitivity limit) | Not explicitly stated |
| Phenacetin | None explicitly stated | LC-Triple Quadrupole Mass Spectrometry | 0.057 ng/mL (MDL) | 0.1 ng/L (MQL) |
| Phenacetin | Oxazepam | LC-APCI-MS/MS | Not explicitly stated | 4 ng/mL (LLOQ)[1] |
| Phenacetin | Sulfamonomethoxine | LC-MS/MS | Not explicitly stated | 0.2 µg/mL (lower limit of linear range)[2] |
Note: MDL (Method Detection Limit), MQL (Method Quantification Limit), and LLOQ (Lower Limit of Quantification) are analogous to LOD and LOQ.
Experimental Protocols
A generalized experimental protocol for determining the LOD and LOQ for phenacetin using Phenacetin-¹³C as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on established principles of bioanalytical method validation.
Objective:
To determine the limit of detection (LOD) and limit of quantification (LOQ) of phenacetin in a biological matrix (e.g., plasma) using Phenacetin-¹³C as an internal standard.
Materials:
-
Phenacetin standard
-
Phenacetin-¹³C (internal standard)
-
Control biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of phenacetin in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of Phenacetin-¹³C in the same solvent.
-
From the primary stock solutions, prepare a series of working standard solutions of phenacetin at various concentrations.
-
Prepare a working solution of Phenacetin-¹³C at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike the control biological matrix with the phenacetin working solutions to create a series of calibration standards at concentrations bracketing the expected LOQ. A typical range might be from 0.1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard and QC sample with the Phenacetin-¹³C working solution to achieve a constant final concentration.
-
Prepare blank samples (matrix with internal standard but no analyte) and double blank samples (matrix only).
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To a small volume of each sample (e.g., 100 µL), add a protein precipitation agent (e.g., 300 µL of acetonitrile containing the internal standard).
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a selective and sensitive LC-MS/MS method for the detection and quantification of phenacetin and Phenacetin-¹³C. This involves optimizing chromatographic conditions (column, mobile phase, flow rate, etc.) and mass spectrometric parameters (ion transitions, collision energy, etc.).
-
Inject the prepared samples and acquire data.
-
-
Data Analysis and Determination of LOD and LOQ:
-
Construct a calibration curve by plotting the peak area ratio of phenacetin to Phenacetin-¹³C against the concentration of phenacetin for the calibration standards.
-
Limit of Detection (LOD): The LOD can be determined based on the signal-to-noise ratio (S/N), typically where the S/N is ≥ 3. It can also be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. Typically, this corresponds to a signal-to-noise ratio of ≥ 10. The LOQ can also be calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). The precision (%CV) and accuracy (%bias) at the LOQ should be within acceptable limits (e.g., ±20%).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantification of phenacetin using an internal standard and the subsequent determination of the method's detection and quantification limits.
Caption: General workflow for determining the LOD and LOQ of an analyte using an internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenacetin-13C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Phenacetin-13C, a labeled compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for personnel safety and environmental protection.
This compound, like its unlabeled counterpart, is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed and is a suspected carcinogen[1][2]. Therefore, its disposal must be managed in accordance with local, state, and federal regulations governing hazardous waste[3][4][5][6].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process that ensures safety and regulatory compliance. The following steps outline the recommended procedure:
-
Waste Segregation: It is critical to segregate this compound waste from other laboratory waste streams. A dedicated and clearly labeled waste container should be used exclusively for this compound and materials contaminated with it. Do not mix this waste with other solvents or chemicals unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office[7].
-
Containerization: Use a leak-proof and chemically compatible container for the collection of solid this compound waste. The container must be in good condition, with no signs of rust or leaks[8]. For liquid waste containing this compound, use a shatter-resistant, sealable container. Plastic containers are often preferred over glass when chemical compatibility is not an issue[9].
-
Labeling: All hazardous waste containers must be properly labeled. The label should include the full chemical name, "this compound," and the words "Hazardous Waste"[8][9][10]. Additionally, the label must clearly indicate the associated hazards, such as "Toxic" and "Carcinogen." Check with your institution's EHS department for specific labeling requirements, which may include the start date of waste accumulation and the name of the principal investigator[9][10].
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage location should be a cool, dry, and well-ventilated space, such as a fume hood base cabinet with secondary containment[10][11].
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste in the same designated container[11][12].
-
Arranging for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They have established procedures and certified contractors for the proper disposal of chemical waste[7]. Do not attempt to dispose of this compound down the drain or in the regular trash[9]. The preferred method for the disposal of Phenacetin and its analogs is high-temperature incineration in a licensed hazardous waste facility[7].
Quantitative Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Carcinogenicity | Category 1A/1B | H350: May cause cancer[1][2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
Experimental Protocols
The standard experimental protocol for determining the appropriate disposal method for a chemical like this compound involves a comprehensive waste characterization. This process is typically guided by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[3][6][13].
Toxicity Characteristic Leaching Procedure (TCLP):
One key experimental method is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311[5]. This procedure is designed to determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.
-
A representative sample of the waste is collected.
-
The sample is separated into its liquid and solid components.
-
The solid phase is extracted with an acidic fluid for 18 hours to simulate leaching in a landfill.
-
The liquid extract is then analyzed to determine the concentration of various contaminants.
If the concentration of a specific contaminant in the extract exceeds the regulatory limit, the waste is classified as hazardous. For a compound like Phenacetin, which is a listed hazardous waste (U187), this testing confirms its hazardous nature and dictates the need for specialized disposal[7].
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. epa.gov [epa.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Phenacetin-13C
For immediate reference, this guide outlines essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Phenacetin-13C, a compound recognized for its potential health risks. Addressed to researchers, scientists, and drug development professionals, this document provides direct, procedural guidance to ensure safe laboratory operations when working with this substance.
This compound is classified as a substance that is harmful if swallowed and is a suspected carcinogen.[1][2][3] Therefore, strict adherence to safety protocols is paramount to mitigate exposure and ensure a safe working environment. All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are required.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] It is crucial to inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat is essential to protect against contamination of personal clothing.[4] In cases of potential splashing or significant exposure, a full-body suit may be necessary.[5]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of dust generation, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from preparation to post-handling cleanup:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol. In the United States, Phenacetin is categorized as a U-listed hazardous waste (U187), which necessitates specific disposal procedures under federal, state, and local regulations.[4]
-
Waste Segregation: It is crucial to keep this compound waste separate from other laboratory waste streams to prevent cross-contamination and to facilitate correct disposal.[4]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste.[4] The label should include "Hazardous Waste," the full chemical name, and any other institutional requirements.
-
Licensed Disposal: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[4] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Documentation: Maintain meticulous records of the amount of this compound waste generated and the date of disposal to ensure regulatory compliance.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Phenacetin. Note that the toxicological data is for the parent compound, Phenacetin, and should be considered relevant for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉¹³CH₁₃NO₂ | [1] |
| CAS Number | 72156-72-0 | [1] |
| Acute Toxicity, Oral (LD50, Rat) | 1650 mg/kg | [5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer) | [1] |
Emergency Procedures
In the event of an exposure or spill, immediate action is required:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek prompt medical attention.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1][5] Seek medical advice if irritation develops.
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[6] The area should then be decontaminated. For large spills, evacuate the area and alert emergency responders.[7]
By adhering to these stringent safety and handling protocols, laboratory personnel can significantly minimize the risks associated with this compound, ensuring both personal safety and regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
